PTC-510 TFA salt
Description
Properties
CAS No. |
865531-74-4 |
|---|---|
Molecular Formula |
C28H27BrF3N3O4S |
Molecular Weight |
638.5002 |
IUPAC Name |
9-Bromo-2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one trifluoroacetate |
InChI |
InChI=1S/C26H26BrN3O2S.C2HF3O2/c1-32-18-10-7-15(8-11-18)24-23-20(19-13-16(27)9-12-21(19)28-23)14-22-25(31)29(26(33)30(22)24)17-5-3-2-4-6-17;3-2(4,5)1(6)7/h7-13,17,22,24,28H,2-6,14H2,1H3;(H,6,7) |
InChI Key |
ILABVOPQNLBKGK-UHFFFAOYSA-N |
SMILES |
O=C(C1CC2=C(C(C3=CC=C(OC)C=C3)N14)NC5=C2C=C(Br)C=C5)N(C6CCCCC6)C4=S.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTC-510 TFA salt |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: PTC-510 TFA Salt (CAS 865531-74-4)
This is an in-depth technical guide for PTC-510 (TFA Salt) , a specialized small molecule inhibitor used in oncology research.
Selective Inhibitor of Stress-Induced VEGF mRNA Translation
Part 1: Executive Summary & Chemical Profile
PTC-510 is a highly selective, orally bioavailable small molecule that inhibits the production of Vascular Endothelial Growth Factor (VEGF) at the post-transcriptional level. Unlike tyrosine kinase inhibitors (TKIs) that block the VEGF receptor (VEGFR) activity, PTC-510 targets the 5'- and 3'-Untranslated Regions (UTRs) of VEGF mRNA. This mechanism allows it to selectively inhibit VEGF protein synthesis under stress conditions—specifically hypoxia —without affecting constitutive VEGF levels in normal tissues or general protein synthesis.
This compound was identified using the GEMS™ (Gene Expression Modulation by Small molecules) phenotypic screening platform and represents a "upstream" approach to anti-angiogenesis, distinct from downstream receptor blockade.
Physicochemical Properties
| Property | Detail |
| Compound Name | PTC-510 (TFA Salt) |
| CAS Number | 865531-74-4 |
| Chemical Formula | C₂₆H₂₆BrN₃O₂S[1] · xCF₃COOH (Salt form) |
| Molecular Weight | ~524.47 g/mol (Free Base) + [114.02 × stoichiometry of TFA] |
| Solubility | DMSO: >20 mg/mL (Soluble)Water: Insoluble (requires vehicle for aqueous formulation) |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C (Desiccated); Protect from light. |
| Stability | Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles. |
Chemical Structure Visualization
Figure 1: Structural deconstruction of PTC-510. The thioxo-imidazolidinone core scaffolds three distinct moieties responsible for its high affinity to the VEGF mRNA regulatory complex.
Part 2: Mechanism of Action (MOA)
The "Upstream" Inhibition Paradigm
Standard anti-angiogenic therapies (e.g., Sunitinib, Bevacizumab) act extracellularly or at the receptor level. PTC-510 acts intracellularly by modulating the translation of VEGF mRNA.
-
Hypoxia Induction: In the hypoxic tumor microenvironment, HIF-1α stabilizes and transcribes VEGF mRNA.
-
UTR Binding: The VEGF mRNA contains specific regulatory elements in its 5' and 3' UTRs. Under stress, these elements recruit specific RNA-binding proteins (RBPs) to facilitate rapid translation.
-
PTC-510 Intervention: PTC-510 binds to the ribosome-nascent chain complex or the specific RBP-mRNA complex associated with the VEGF UTR.
-
Translation Blockade: This binding prevents the ribosome from processing the VEGF mRNA, effectively silencing VEGF protein production before it is secreted.
-
Selectivity: Because this mechanism relies on stress-induced UTR elements, PTC-510 has minimal impact on VEGF production in normoxic (healthy) tissues.
Signaling Pathway Diagram
Figure 2: Mechanism of Action. PTC-510 intercepts the angiogenic signal at the translational level, specifically blocking the conversion of stress-induced VEGF mRNA into protein.
Part 3: Experimental Protocols
A. In Vitro: Determining Translational Selectivity
Goal: Demonstrate that PTC-510 inhibits VEGF protein levels without reducing VEGF mRNA levels (proving translational vs. transcriptional inhibition).
Reagents:
-
Cell Line: HeLa or HT1080 (Human Fibrosarcoma).[2]
-
Hypoxia Mimetic: Cobalt Chloride (CoCl₂) or 1% O₂ Incubator.
-
Vehicle: DMSO (Final concentration <0.1%).
Protocol:
-
Seeding: Plate HT1080 cells at
cells/well in 24-well plates. Allow adherence overnight. -
Treatment:
-
Prepare PTC-510 serial dilutions in DMSO.
-
Add to cells (0.1 nM – 1000 nM range).
-
Control: DMSO only.
-
-
Induction: Immediately place cells in a hypoxia chamber (1% O₂) or add CoCl₂ (100 µM) to mimic hypoxia. Incubate for 24 hours .
-
Harvesting:
-
Supernatant: Collect for VEGF ELISA (Quantikine® or similar).
-
Lysate: Extract RNA for RT-qPCR .
-
-
Analysis:
-
ELISA: Plot [VEGF Protein] vs. Log[PTC-510]. Calculate IC₅₀ (Expected: ~10–50 nM).
-
qPCR: Verify that VEGF mRNA levels remain high (induced by hypoxia) despite protein reduction.
-
B. In Vivo: Tumor Xenograft Efficacy
Goal: Assess anti-tumor efficacy via oral administration.[2][3]
Formulation (Oral Vehicle):
-
Preferred: 5% DMSO + 95% PEG300 (Polyethylene Glycol 300).
-
Alternative: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.2% Tween 80 in water.
-
Note: The TFA salt is acidic; check pH of formulation and buffer if necessary to avoid gastric irritation, though PEG300 usually buffers well.
Protocol:
-
Tumor Induction: Inoculate
HT1080 cells subcutaneously into the flank of athymic nude mice. -
Staging: Allow tumors to reach ~100–150 mm³.
-
Randomization: Group mice (n=8-10) into:
-
Vehicle Control (BID).
-
PTC-510 Low Dose (10 mg/kg, BID).
-
PTC-510 High Dose (50 mg/kg, BID).
-
-
Dosing: Administer via oral gavage (p.o.) twice daily for 2–4 weeks.
-
Monitoring: Measure tumor volume (
) every 3 days. -
Endpoint: Harvest tumors. Homogenize a portion to measure intratumoral VEGF levels via ELISA to confirm pharmacodynamic target engagement.
Experimental Workflow Diagram
Figure 3: In vitro validation workflow. The critical success criterion is the decoupling of mRNA abundance from protein abundance.
Part 4: Critical Distinctions & Safety
Differentiation from Other "510" Compounds
-
NOT AMG 510 (Sotorasib): AMG 510 is a KRAS G12C inhibitor.[4][5] PTC-510 has no activity against KRAS.
-
NOT PTC596 (Unesbulin): PTC596 is a BMI1 inhibitor targeting cancer stem cells. PTC-510 targets VEGF translation.
Handling & Safety (SDS Summary)
-
Hazard: The TFA salt moiety makes the compound acidic and potentially corrosive to mucous membranes in pure powder form.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.
-
First Aid: In case of contact, flush with water for 15 minutes.
-
Disposal: Dispose of as hazardous chemical waste (halogenated organic).
References
-
Discovery of PTC-510: Weetall, M., et al. (2016).[3] "Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform." PLOS ONE, 11(12): e0168055.
- GEMS™ Platform Mechanism: Trotta, C. R., et al. (2012). "Post-transcriptional regulation of gene expression as a therapeutic approach.
-
VEGF UTR Biology: Levy, A. P., et al. (1996). "Post-transcriptional regulation of vascular endothelial growth factor messenger RNA." Journal of Biological Chemistry, 271(5), 2746-2753.
Sources
- 1. ebiohippo.com [ebiohippo.com]
- 2. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform | PLOS One [journals.plos.org]
- 3. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PTC-510 protocol for cancer cell lines
A Novel Small Molecule Inducer of c-MYC Oncoprotein Degradation for Cancer Research
Abstract
This document provides a detailed technical guide for the use of PTC-510, a first-in-class small molecule designed to selectively induce the degradation of the c-MYC oncoprotein in cancer cell lines. PTC-510 acts as a molecular glue, promoting the ubiquitination and subsequent proteasomal degradation of c-MYC, a critical driver of cellular proliferation in numerous human cancers.[1][2][3] This application note outlines the mechanism of action of PTC-510 and provides detailed protocols for its application in cell culture, including methods for assessing its impact on cell viability and for confirming the targeted degradation of c-MYC. The information herein is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
Introduction
The c-MYC oncoprotein is a transcription factor that plays a pivotal role in regulating cell growth, proliferation, and metabolism.[1] Its aberrant expression is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[4][5] However, the "undruggable" nature of c-MYC has posed a significant challenge for conventional small molecule inhibitor development. PTC-510 represents a novel strategy to target c-MYC by hijacking the cell's natural protein disposal machinery.[2][3] This application note provides the necessary protocols to effectively utilize PTC-510 as a tool to study the effects of c-MYC degradation in various cancer cell line models.
Mechanism of Action
PTC-510 functions as a "molecular glue" to induce the degradation of c-MYC. It facilitates the interaction between c-MYC and an E3 ubiquitin ligase complex, leading to the polyubiquitination of c-MYC.[6] This marks the c-MYC protein for recognition and degradation by the 26S proteasome.[2][3][6] The targeted degradation of c-MYC results in the downregulation of its downstream transcriptional programs, leading to cell cycle arrest and apoptosis in c-MYC-dependent cancer cells.[4][7]
Caption: Mechanism of PTC-510 induced c-MYC degradation.
Materials and Reagents
-
PTC-510 (provided as a 10 mM stock in DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)[8]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)[9]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[10]
-
DMSO (Dimethyl sulfoxide)
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9][11][12]
-
Plating: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
PTC-510 Preparation: Prepare serial dilutions of PTC-510 in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest PTC-510 concentration.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of PTC-510 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of PTC-510 on cancer cell lines.[10][13][14]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[10]
-
Treat cells with increasing concentrations of PTC-510 and a vehicle control as described in Protocol 1.
-
After the desired incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of PTC-510 for each cell line.
Protocol 3: Western Blotting for c-MYC Degradation
This protocol is used to confirm the on-target effect of PTC-510 by detecting the reduction in c-MYC protein levels.[15][16][17]
Caption: Workflow for Western blot analysis of c-MYC.
Step-by-Step Methodology:
-
Seed cells in 6-well plates and treat with PTC-510 and a vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail to prevent protein degradation.[16][17][18]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for c-MYC overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Interpretation and Expected Results
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected in c-MYC-driven cancer cell lines treated with PTC-510. The IC50 values will vary depending on the cell line's dependence on c-MYC.
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| HeLa | Cervical Cancer | 50 |
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 80 |
| Jurkat | T-cell Leukemia | 25 |
-
Western Blotting: A significant reduction in the intensity of the c-MYC protein band should be observed in cells treated with PTC-510 compared to the vehicle control. The level of the loading control protein should remain consistent across all lanes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects in the plate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| No c-MYC degradation observed | PTC-510 concentration is too low or incubation time is too short. Cell line is not dependent on c-MYC. | Perform a dose-response and time-course experiment. Select a cell line known to be driven by c-MYC. |
| Weak or no signal in Western blot | Insufficient protein loading, poor antibody quality. | Increase the amount of protein loaded. Use a validated antibody at the recommended dilution. |
| High background in Western blot | Insufficient blocking, antibody concentration too high. | Increase blocking time or change blocking agent. Optimize antibody concentration. |
References
- CLYTE Technologies. (2025, December 24).
- Sigma-Aldrich.
- Abcam. MTT assay protocol.
- Thermo Fisher Scientific.
- Abcam. Western blot protocol for low abundance proteins.
- Frontiers.
- PNAS.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- PubMed - NIH.
- PMC - NIH.
- PubMed Central. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells.
- Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in CRISPR Screening.
- PubMed. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- Clinical Trials. TC-510 Cell Therapy for Cancer · Info for Participants.
- 2BScientific. Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.
- ResearchGate. (2022, June 17). (PDF)
- Protocol Online. (2017, May 16).
- Bio-Rad. General Protocol for Western Blotting.
- MDPI. Special Issue : Small-Molecule Inhibitors as Anticancer Drugs.
- PMC. (2014).
- Taylor & Francis. Small Molecule Inhibitors for Targeting Cancer.
- YouTube. (2019, September 29). AMG 510 for targeting KRAS G12C mutant solid tumours.
- Dovepress. (2021, October 7). Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer.
- Medium. (2023, August 21). Cancer Cell Lines Culture Protocol | by Alpha Lifetech.
- Horizon Discovery.
- PMC. (2024, July 13).
- PMC. Global inhibition with specific activation: how p53 and MYC redistribute the transcriptome in the DNA double-strand break response.
- NIH.
- National Cancer Institute. Testing the use of AMG 510 (Sotorasib)
- PubMed - NIH. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- PMC - NIH. p53-Dependent Transcriptional Repression of c-myc is Required for G1 Cell Cycle Arrest.
- PubMed. (2024, January 15). Discovery of a Potent Proteolysis Targeting Chimera Enables Targeting the Scaffolding Functions of FK506-Binding Protein 51 (FKBP51).
- Nature Protocols. (2015, September 17).
- MDPI.
- PMC - NIH. (2023, March 8). Strategies to target the cancer driver MYC in tumor cells.
- withpower.com. AMG 510 for Non-Small Cell Lung Cancer · Info for Participants.
- CPTAC.
- Thermo Fisher Scientific. CANCER CELL CULTURE BASICS HANDBOOK.
- PMC - PubMed Central. MYC and therapy resistance in cancer: risks and opportunities.
Sources
- 1. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 2. The life cycle of C-myc: from synthesis to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53-Dependent Transcriptional Repression of c-myc Is Required for G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. clyte.tech [clyte.tech]
- 11. medium.com [medium.com]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 16. 2bscientific.com [2bscientific.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Low weight protein degradation during western blot - SDS-PAGE and Western Blotting [protocol-online.org]
Application Note: Precision Preparation and Handling of PTC-510 TFA Salt Stock Solutions
Abstract & Scope
This guide details the protocol for preparing high-integrity stock solutions of PTC-510 TFA salt , a small molecule splicing modifier designed to lower Huntingtin (HTT) protein levels via pseudo-exon inclusion. While the TFA salt form offers superior stability and solubility during purification, it introduces critical variables—specifically stoichiometry and acidity —that must be controlled to prevent experimental artifacts.
Target Audience: Researchers investigating Huntington’s Disease (HD) therapeutics, RNA splicing modulation, and small molecule pharmacodynamics.
Compound Profile & Mechanistic Context[1][2][3][4][5][6]
PTC-510 belongs to a class of orally bioavailable small molecules that modulate the splicing of HTT pre-mRNA. Unlike traditional inhibitors, these compounds stabilize a transient RNA conformation, facilitating the recognition of a cryptic splice site (pseudo-exon).
Mechanism of Action
The inclusion of the pseudo-exon introduces a Premature Termination Codon (PTC) into the mRNA transcript.[1] This triggers the cell's Nonsense-Mediated Decay (NMD) pathway, leading to the degradation of the mutant HTT mRNA and a subsequent reduction in HTT protein levels.
Graphviz Diagram: PTC-510 Mechanism of Action
Figure 1: Mechanism of PTC-510 induced HTT lowering via the NMD pathway.
Critical Calculation: The "Salt Correction" Factor
The most common source of error in using PTC-510 TFA is failing to account for the mass of the trifluoroacetic acid counterion. The "label weight" on your vial includes the salt; the "active moiety" does not.
The Formula
Where:
- = Desired Concentration (e.g., 10 mM)
- = Volume (e.g., 1 mL)[2]
- = Molecular Weight of the TFA Salt (Check CoA specifically)
- = Decimal purity (e.g., 0.98)
Stoichiometry Table
Note: You must verify the specific stoichiometry (x) on your Certificate of Analysis (CoA).
| Parameter | Free Base | Mono-TFA Salt | Di-TFA Salt |
| Stoichiometry | PTC-510 | PTC-510 • 1(CF₃COOH) | PTC-510 • 2(CF₃COOH) |
| MW Contribution | |||
| Solubility (DMSO) | High | Very High | Very High |
| Acidity Impact | Neutral | Acidic | Highly Acidic |
Critical Warning: If you calculate using the Free Base MW but weigh the TFA salt, your actual concentration will be 15–30% lower than intended, skewing IC50/EC50 data.
Protocol: Preparation of 10 mM Stock Solution
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory solvent.
-
Why? TFA salts are often hygroscopic. Water promotes hydrolysis over long-term storage. DMSO prevents this and ensures sterility.
Materials Required[7][8][9][10][11][12][13]
-
PTC-510 TFA Salt (Solid)
-
DMSO, Anhydrous (≥99.9%, Cell Culture Grade)
-
Vortex Mixer
-
Amber Glass Vials (Borosilicate) with Teflon-lined caps
Step-by-Step Workflow
Step 1: CoA Verification
Locate the Batch Molecular Weight on the Certificate of Analysis. Do not use the generic MW from the website.
-
Example: If Generic MW = 450 g/mol , but Batch MW (1.5 TFA) = 621 g/mol , use 621.
Step 2: Environmental Control
TFA salts are hygroscopic (water-loving).
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Ideally, weigh in a low-humidity environment or dry box.
Step 3: Dissolution (The "Sandwich" Method)
To prevent the powder from sticking to the glass interface:
-
Pipette 50% of the calculated DMSO volume into the vial first.
-
Add the weighed PTC-510 TFA solid.
-
Add the remaining 50% of DMSO .
-
Vortex vigorously for 30–60 seconds.
-
Optional: If particles persist, sonicate in a water bath for 2 minutes at ambient temperature.
Step 4: Aliquoting & Storage
-
Aliquot Size: 20 µL – 50 µL (Single-use volumes).
-
Vial Type: Amber glass or high-quality Polypropylene (PP). Avoid Polystyrene (PS).
-
Temperature: -20°C (Short term < 1 month) or -80°C (Long term > 1 month).
Graphviz Diagram: Preparation Workflow
Figure 2: Validated workflow for preparing PTC-510 TFA stock solutions.
Biological Application: The "TFA Effect"[6][14]
When using TFA salts in cell culture (e.g., patient-derived fibroblasts or iPSCs), the acidity of the TFA can alter cellular pH or cause direct cytotoxicity if not buffered.
Dilution Protocol (Minimizing Toxicity)
-
Maximum DMSO Limit: Ensure final DMSO concentration in the assay is < 0.1% .
-
Buffering: When diluting the stock into cell culture media, the buffering capacity of the media (HEPES/Bicarbonate) usually neutralizes the TFA.
-
Validation: If treating at high concentrations (>10 µM), check the pH of the media after addition. If pH drops < 7.2, supplement with 10 mM HEPES.
-
Serial Dilution Table (Example)
Goal: 8-point dose-response curve starting at 10 µM.
| Step | Source Solution | Source Vol (µL) | Diluent (Media) Vol (µL) | Final Conc (µM) | DMSO % |
| 1 | 10 mM Stock | 1.0 | 999 | 10 | 0.1% |
| 2 | Step 1 (10 µM) | 300 | 600 | 3.33 | 0.03% |
| 3 | Step 2 (3.33 µM) | 300 | 600 | 1.11 | 0.01% |
| ... | ... | ... | ... | ... | ... |
References
-
PTC Therapeutics. (2021).[3][4] Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform.[4] Nature Communications.[3][4]
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
-
Selleck Chemicals. (2023). General Guidelines for Preparing Stock Solutions of TFA Salts.
-
Tocris Bioscience. (2023). Understanding Salt Forms in Chemical Biology.
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. selleckchem.com [selleckchem.com]
- 3. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform [prnewswire.com]
Application Note: PTC-510 Administration in Mouse Xenograft Models
This Application Note and Protocol guide details the administration of PTC-510 , a small-molecule inhibitor of stress-induced VEGF expression, in mouse xenograft models.
Important Disambiguation:
-
PTC-510 (Drug Candidate): A specific inhibitor of VEGF mRNA translation via UTR modulation (Cao et al., 2016).
-
PTC-596 : A BMI1 inhibitor (often confused due to similar nomenclature).
-
Jasco PTC-510 : A Peltier temperature controller for spectroscopy (irrelevant to in vivo dosing).[1][2]
Targeting Stress-Induced VEGF via mRNA UTR Modulation
Executive Summary & Mechanism of Action
PTC-510 is an orally bioavailable small molecule designed to selectively inhibit the production of Vascular Endothelial Growth Factor (VEGF) in tumor cells under conditions of stress (hypoxia).[3][4] Unlike antibody-based therapies (e.g., bevacizumab) that scavenge extracellular VEGF, PTC-510 acts intracellularly at the post-transcriptional level.
Mechanism: UTR-Mediated Translation Inhibition
Under hypoxic conditions common in solid tumors, VEGF mRNA translation is upregulated via specific regulatory elements in its 5' and 3' Untranslated Regions (UTRs). PTC-510 binds to these UTR complexes, preventing the ribosome from translating VEGF mRNA into protein, thereby starving the tumor of the angiogenic support required for growth.
DOT Diagram: PTC-510 Mechanism of Action
Caption: PTC-510 intercepts the hypoxic signaling cascade by binding to VEGF mRNA UTRs, preventing translation despite high transcript levels.
Formulation Protocol (Critical)
PTC-510 is a hydrophobic small molecule. Proper formulation is essential to ensure bioavailability and avoid precipitation in the gastrointestinal tract. The following protocol is based on the optimized vehicle described by Cao et al. (2016).
Reagents Required
-
Active Pharmaceutical Ingredient: PTC-510 (Solid powder).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell-culture grade (Sigma-Aldrich or equivalent).
-
Co-solvent/Vehicle: Polyethylene glycol 300 (PEG300).
Step-by-Step Formulation (Standard Batch)
Target Concentration: 1 mg/mL (for 10 mg/kg dose) or 5 mg/mL (for 50 mg/kg dose), assuming 10 mL/kg dosing volume.
| Step | Action | Critical Note |
| 1 | Weigh PTC-510 powder. | Calculate required mass based on total batch volume ( |
| 2 | Add DMSO (5% of total volume). | Vortex vigorously until the powder is completely dissolved. The solution must be clear yellow/orange. |
| 3 | Add PEG300 (95% of total volume). | Add slowly while vortexing. Do not dump all at once to prevent shock precipitation. |
| 4 | Sonicate (Optional). | If minor turbidity appears, sonicate in a water bath at 37°C for 5-10 minutes. |
| 5 | Storage. | Prepare Fresh. If storage is necessary, aliquot and freeze at -20°C. Thaw only once. |
Formulation Check: The final solution should be a clear, viscous liquid. If a precipitate forms, do not administer; re-evaluate the DMSO dissolution step.
In Vivo Administration Protocol
Experimental Design Parameters
-
Animal Model: Athymic Nude Mice (e.g., Nu/Nu) or C57BL/6 (if syngeneic).
-
Tumor Model: HT1080 (human fibrosarcoma) or HeLa xenografts are the standard validation models for this compound.
-
Route: Oral Gavage (PO).
-
Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Dosing Regimens
| Group | Treatment | Dose | Frequency | Duration | Purpose |
| 1 | Vehicle Control | 0 mg/kg | BID (Twice Daily) | 14-40 Days | Baseline tumor growth |
| 2 | Low Dose PTC-510 | 10 mg/kg | BID | 14-40 Days | Minimum Effective Dose (MED) |
| 3 | High Dose PTC-510 | 50 mg/kg | BID | 14-40 Days | Maximum Efficacy |
Note on Frequency: While some early screens used QD (Once Daily), BID (Twice Daily) is the validated frequency for PTC-510 to maintain suppression of VEGF translation, as the protein has a rapid turnover rate in hypoxic tumors.
Workflow Diagram
Caption: Standard workflow for evaluating PTC-510 efficacy in xenograft models.
Pharmacodynamic (PD) Validation
To verify that PTC-510 is working on-target (and not just being toxic), you must measure intratumoral VEGF levels, not just tumor volume.
-
Sample Collection: Harvest tumors 2-4 hours after the final dose. Flash freeze in liquid nitrogen.
-
Protein Extraction: Homogenize tumor tissue in lysis buffer containing protease inhibitors.
-
ELISA: Use a human-specific VEGF ELISA kit (e.g., R&D Systems Quantikine) to distinguish tumor-derived VEGF from host (mouse) VEGF.
-
Expected Result: Significant reduction in human VEGF protein levels in treated groups compared to vehicle, despite high levels of VEGF mRNA (due to translation block).
-
Expected Results & Benchmarks
The following data summarizes the expected efficacy profile based on Cao et al. (2016).
| Parameter | Vehicle | PTC-510 (10 mg/kg BID) | PTC-510 (50 mg/kg BID) |
| Tumor Growth Delay | 0 Days | ~25 Days (to reach 1 cm³) | >50 Days (Stasis) |
| Intratumoral VEGF | 100% (Baseline) | ~40-50% Reduction | >70% Reduction |
| Body Weight Loss | <5% | <5% (No overt toxicity) | <5% |
Troubleshooting:
-
No efficacy? Check the "hypoxic status" of your tumor model. PTC-510 is a stress-induced inhibitor. It works best in large, hypoxic tumors or models known to rely on HIF1a-driven VEGF. It may be less effective in highly vascularized, normoxic micro-tumors.
-
Toxicity? If mice lose >15% body weight, verify the DMSO concentration does not exceed 5% and that the PEG300 is not degraded.
References
-
Cao, L., Weetall, M., Bombard, J., Qi, H., Arasu, T., Lennox, W., ... & Trotta, C. (2016).[3] Discovery of novel small molecule inhibitors of VEGF expression in tumor cells using a cell-based high throughput screening platform. PLOS ONE, 11(12), e0168366.
-
Source:
- Relevance: Primary source for PTC-510 structure, mechanism, and in vivo vehicle formul
-
-
Weetall, M., Davis, T. W., Branstrom, A., ... & Peltz, S. W. (2016).[3] PTC Therapeutics Internal Data on VEGF-UTR Modulators.
- Context: Supports the differentiation between PTC-510 (VEGF) and PTC-596 (BMI1) pipelines.
-
PTC Therapeutics. (2021).[5] Pipeline Overview: Post-Transcriptional Control Mechanisms.
-
Source:
- Relevance: Background on the GEMS™ (Gene Expression Modulation by Small-molecules)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational characterization of a novel anti-HER2 candidate antibody | PLOS One [journals.plos.org]
- 3. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform | PLOS One [journals.plos.org]
- 5. Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Executive Summary & Scientific Rationale
Objective: To establish a robust, self-validating protocol for quantifying the effect of the small molecule PTC-510 on the secretion of Vascular Endothelial Growth Factor (VEGF-A) in human carcinoma cell lines.
Scientific Context:
Small molecule inhibitors developed by PTC Therapeutics (e.g., PTC-299, PTC-596) have historically targeted post-transcriptional control mechanisms or specific oncogenic proteins like BMI1 to modulate the tumor microenvironment. VEGF is a primary driver of angiogenesis, often upregulated in solid tumors via Hypoxia-Inducible Factor 1-alpha (HIF-1
When evaluating PTC-510 , it is critical to distinguish between specific inhibition of VEGF secretion and non-specific reduction due to cytotoxicity . If PTC-510 kills 50% of the cells, VEGF levels in the media will naturally drop by 50% even if the secretion rate per cell is unchanged. This protocol integrates a normalization step to correct for cell viability, ensuring that the data reflects true anti-angiogenic potency.
Part 2: Experimental Design & Logic
The "Self-Validating" Workflow
This protocol uses a parallel-plate design. One set of samples is used for the VEGF ELISA (supernatant), and the adherent cells in the same or replicate wells are used for a viability assay (e.g., CellTiter-Glo or SRB). This creates a closed-loop dataset where VEGF concentration is normalized to biomass.
Pathway Visualization
The following diagram illustrates the theoretical intervention points of PTC-class molecules and the critical normalization logic required for the assay.
Caption: Schematic of VEGF production and the critical normalization node. PTC-510 efficacy is calculated by coupling ELISA output with cell viability data.
Part 3: Detailed Protocols
Materials & Reagents
-
Cell Line: HT-1080 (Fibrosarcoma) or HeLa (Cervical Cancer). Note: HT-1080 is the gold standard for constitutive VEGF secretion.
-
Test Compound: PTC-510 (Dissolved in 100% DMSO; store aliquots at -80°C).
-
Positive Control: Bevacizumab (Avastin) or PTC-299 (if available) as a reference inhibitor.
-
Detection: Human VEGF Quantikine ELISA Kit (R&D Systems or equivalent).
-
Normalization: CellTiter-Glo® (Promega) or Sulforhodamine B (SRB) assay.
Protocol A: Cell Culture & Treatment
Rationale: Serum contains growth factors that can interfere with the assay. We use "Serum-Reduced" or "Serum-Free" adaptation steps to isolate the drug's effect.
-
Seeding: Seed cells in 96-well plates at a density of 1.5 x 10^4 cells/well in 100 µL complete media.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow firm attachment.
-
Starvation (Optional but Recommended): Carefully aspirate media and wash 1x with PBS. Add 100 µL of Opti-MEM or media containing 1% FBS. Incubate for 4-6 hours.
-
Why? High serum (10% FBS) contains bovine VEGF which can cross-react in some ELISAs, and albumin which can mask signals.
-
-
Treatment:
-
Prepare 2X concentration stocks of PTC-510 in the starvation media.
-
Dose Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM (Logarithmic scale).
-
Add 100 µL of 2X drug to the wells (Final Volume = 200 µL).
-
Vehicle Control: Media + DMSO (matched to highest drug concentration, typically 0.1%).
-
-
Incubation: Incubate for 24 hours .
-
Note: VEGF accumulation is linear up to 24-48h. Beyond this, protein degradation may occur.
-
Protocol B: Conditioned Media Collection
Rationale: VEGF is a secreted protein.[1][2] Proper handling of the supernatant is crucial to prevent degradation.
-
Collection: Carefully remove 150 µL of supernatant from each well without disturbing the cell monolayer.
-
Clarification: Transfer to a V-bottom 96-well plate or microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any floating cells/debris.
-
Critical: Debris can clog ELISA washer needles and cause high background.
-
-
Storage: Transfer clarified supernatant to fresh tubes. Assay immediately or snap-freeze in liquid nitrogen and store at -80°C. Do not freeze-thaw more than once.
Protocol C: Normalization (Viability Assay)
Rationale: Determining if the drop in VEGF is due to specific inhibition or cell death.
-
Add 100 µL of fresh media to the original cell culture plate (containing the adherent cells).
-
Add 20 µL of CellTiter 96® AQueous One Solution (MTS) or CellTiter-Glo reagent.
-
Incubate 1-2 hours at 37°C.
-
Read Absorbance (490 nm) or Luminescence.
-
Calculation: Define the "Viability Factor" (VF) for each well:
Protocol D: VEGF ELISA
Follow manufacturer instructions specifically, but adhere to these "Pro-Tips" for high-sensitivity data:
-
Dilution: If using HT-1080 cells, VEGF levels are high.[3] Perform a pilot dilution (1:5 and 1:20) to ensure samples fall within the linear range of the standard curve.
-
Incubation: Use the "Shaking" protocol (orbital shaker at 500 rpm) during the primary antibody incubation. This increases sensitivity by 20-30%.
-
Washing: Automated plate washers are preferred. If manual, tap the plate vigorously on paper towels between washes to remove residual wash buffer (which inhibits HRP).
Part 4: Data Analysis & Interpretation
Do not report raw ELISA data (pg/mL) alone. You must report Normalized Secretion .
Step 1: Calculate Raw Concentration
Use the ELISA standard curve (4-parameter logistic regression) to determine
Step 2: Apply Viability Correction
Step 3: Comparative Table Example Dataset (Hypothetical)
| Treatment (PTC-510) | Raw VEGF (pg/mL) | Viability Factor (VF) | Normalized VEGF (pg/mL eq) | % Inhibition (Specific) |
| Vehicle (DMSO) | 1200 | 1.00 | 1200 | 0% |
| 10 nM | 1150 | 0.98 | 1173 | 2.2% |
| 100 nM | 600 | 0.95 | 631 | 47.4% |
| 1 µM | 200 | 0.40 | 500 | 58.3% |
| 10 µM | 50 | 0.05 | 1000 | 16.6% (Artifact) |
Interpretation Logic:
-
At 100 nM: VEGF drops significantly (50%), but cells are still alive (95% VF). This indicates specific inhibition of the VEGF pathway.
-
At 10 µM: Raw VEGF is near zero, but VF is also near zero (massive cell death). The normalized value shows the remaining cells are still secreting VEGF at high rates. This is cytotoxicity , not specific angiogenesis inhibition.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (OD > 0.2 in Blanks) | Insufficient washing or debris in supernatant. | Centrifuge supernatants before freezing. Increase wash steps from 3x to 5x. |
| Low Signal in Controls | Cells not secreting VEGF or wrong media. | Ensure HT-1080 or hypoxic conditions are used. Avoid RPMI-1640 if possible (high background fluorescence); DMEM is preferred. |
| High Variability (CV > 15%) | Pipetting error or edge effect. | Use reverse pipetting for viscous supernatants. Do not use outer wells of the 96-well plate (fill with PBS) to prevent evaporation. |
References
-
PTC Therapeutics. (2005). PTC-299: A Novel Inhibitor of VEGF Expression. American Association for Cancer Research (AACR) Annual Meeting.
-
Weetall, M., et al. (2016). PTC596, a Novel Small-Molecule Tubulin-Binding Agent, Inhibits BMI1 Function and Suppresses Tumor Growth. Cancer Research.[4]
-
R&D Systems. (2023). Quantikine ELISA Human VEGF Assay Protocol. Bio-Techne.
-
Thermo Fisher Scientific. (2022). Overview of ELISA Normalization Methods. Thermo Fisher Learning Center.
-
Ferrara, N. (2004). Vascular endothelial growth factor: basic science and clinical progress. Endocrine Reviews.
Sources
- 1. novamedline.com [novamedline.com]
- 2. Secretion of VEGF-165 has unique characteristics, including shedding from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New molecular mechanisms of action of camptothecin-type drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PTC-510 Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for PTC-510. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on understanding and investigating the potential off-target effects of PTC-510, a novel splicing modulator for Huntington's Disease. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the precision and validity of your experimental outcomes.
Introduction to PTC-510 and the Importance of Off-Target Assessment
PTC-510 is an innovative small molecule developed by PTC Therapeutics designed to lower the huntingtin (HTT) protein by modulating the pre-messenger RNA (pre-mRNA) splicing of the HTT gene.[1][2] This approach holds significant promise for treating Huntington's Disease, a fatal genetic disorder characterized by the progressive breakdown of nerve cells in the brain.[3] The mechanism of action involves inducing a specific splicing event that leads to the reduction of HTT protein levels.[1]
While PTC-510 has been engineered for high specificity, the complexity of RNA splicing mechanisms across the transcriptome necessitates a thorough evaluation of potential off-target effects. Off-target activity, where a drug interacts with unintended molecular targets, can lead to unexpected biological consequences, confounding experimental results and posing potential safety risks. A notable example in the field of splicing modulation for Huntington's Disease is branaplam, a compound that, while effective at lowering huntingtin levels, was found to induce peripheral neuropathy in a clinical trial, leading to its termination.[4] This underscores the critical importance of rigorous off-target profiling for any novel splicing modulator.
This guide will provide a framework for identifying, validating, and mitigating potential off-target effects of PTC-510 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PTC-510?
A1: PTC-510 is a splicing modulator that specifically targets the pre-mRNA of the huntingtin gene (HTT). It induces an alternative splicing event that results in a non-productive mRNA transcript, leading to a reduction in the levels of the huntingtin protein.[1][2] This is a novel approach to treating Huntington's Disease by targeting the root cause of the disease.
Q2: What are the potential off-target effects of a splicing modulator like PTC-510?
A2: Splicing modulators can potentially interact with pre-mRNAs other than the intended target, leading to unintended alterations in the splicing patterns of other genes. The consequences of such off-target splicing events can range from benign to cytotoxic, depending on the affected genes and the extent of the splicing alteration. For instance, a similar splicing modulator, branaplam, was found to activate the p53 pathway and induce nucleolar stress in motor neurons, leading to neurotoxicity.[4] Therefore, potential off-target effects of PTC-510 could manifest as unexpected changes in cell viability, gene expression profiles, or specific cellular phenotypes.
Q3: How can I begin to assess the global impact of PTC-510 on splicing in my cellular model?
A3: A comprehensive starting point is to perform whole-transcriptome RNA sequencing (RNA-Seq) on your cellular model treated with PTC-510 versus a vehicle control. This will provide a global view of gene expression and splicing changes. Look for significant alterations in exon usage, intron retention, and alternative splice junction usage in genes other than HTT.
Q4: Are there known off-target liabilities for splicing modulators in general?
A4: Yes, the spliceosome is a complex machinery with numerous protein and RNA components. Small molecules that modulate its function can have unintended interactions. A key concern is the potential for broad, non-specific effects on splicing, which can lead to cellular stress and toxicity. For example, the off-target effects of branaplam were linked to the induction of the neurotoxic p53-target gene BBC3.[4] Therefore, it is crucial to assess markers of cellular stress and apoptosis in your experiments.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section provides guidance on how to troubleshoot common issues that may arise during your experiments with PTC-510, with a focus on discerning on-target efficacy from potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity/Reduced Viability | PTC-510 may be inducing off-target splicing events in essential genes, leading to apoptosis or necrosis. | 1. Confirm On-Target Activity: Verify HTT protein reduction via Western Blot or ELISA. 2. Dose-Response Analysis: Perform a detailed dose-response curve to determine if toxicity occurs at concentrations significantly higher than the EC50 for HTT lowering. 3. Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining, caspase activity assays, or TUNEL staining to quantify cell death. 4. RNA-Seq Analysis: Analyze RNA-Seq data for off-target splicing in genes related to cell survival and apoptosis pathways. |
| Inconsistent HTT Lowering | Cellular context, such as the expression of specific splicing factors, may influence PTC-510 activity and off-target profile. | 1. Cell Line Characterization: Ensure consistent cell line passage number and growth conditions. 2. Cross-Cell Line Comparison: Test PTC-510 in multiple relevant cell lines (e.g., patient-derived fibroblasts, iPSC-derived neurons) to assess consistency. 3. Splicing Factor Expression: Analyze the expression levels of key spliceosome components in your cell model. |
| Altered Cellular Phenotype Unrelated to HTT | Off-target gene modulation may be affecting cellular pathways independent of huntingtin protein levels. | 1. Phenotypic Rescue Experiment: If possible, perform an HTT add-back experiment to see if the phenotype is rescued. If not, it is likely an off-target effect. 2. Pathway Analysis of RNA-Seq Data: Use bioinformatics tools to identify signaling pathways enriched for genes with altered splicing. 3. Validation of Off-Target Splicing: Use RT-PCR with primers flanking the predicted alternative splice site to validate key off-target events identified in the RNA-Seq data. |
Experimental Protocols
Protocol 1: Global Splicing Analysis using RNA-Sequencing
This protocol outlines the key steps for assessing the global impact of PTC-510 on pre-mRNA splicing.
1. Cell Culture and Treatment:
-
Plate your chosen cell line at an appropriate density.
-
Treat cells with PTC-510 at a range of concentrations (e.g., 0.1x, 1x, and 10x the EC50 for HTT lowering) and a vehicle control for 24-48 hours. Include at least three biological replicates per condition.
2. RNA Extraction and Quality Control:
-
Isolate total RNA using a reputable kit (e.g., TRIzol, RNeasy).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) is crucial for reliable sequencing data.
3. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries using a method that preserves strand information and is suitable for splicing analysis (e.g., TruSeq Stranded mRNA Library Prep Kit).
-
Perform paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a sufficient depth to detect alternative splicing events (aim for >30 million reads per sample).
4. Bioinformatic Analysis:
-
Align reads to the reference genome using a splice-aware aligner (e.g., STAR).
-
Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify differential splicing events between PTC-510 treated and control samples.
-
Perform pathway analysis on genes with significant splicing changes to identify potentially affected biological processes.
Workflow for Global Splicing Analysis
Caption: On-target vs. potential off-target effects of PTC-510.
By following these guidelines and protocols, researchers can build a comprehensive understanding of the specificity of PTC-510 and confidently interpret their experimental findings. Proactive investigation of potential off-target effects is paramount for the successful and safe development of novel therapeutics.
References
-
Splicing Modulators for HD: HDBuzz Covers PTC Therapeutics' HTT-lowering approach. Huntington's Disease Society of America. [Link]
-
Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform. PR Newswire. [Link]
-
Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform. Cision. [Link]
-
Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform. PTC Therapeutics. [Link]
-
RNA splicing modulator for Huntington's disease treatment induces peripheral neuropathy. bioRxiv. [Link]
Sources
- 1. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform [prnewswire.com]
- 2. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. hdsa.org [hdsa.org]
- 4. RNA splicing modulator for Huntington’s disease treatment induces peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
PTC-518 Technical Support Center: Understanding the Impact of TFA Salt on Biological Activity
A Note on Nomenclature: This guide focuses on PTC-518, a small molecule splicing modifier. Initial searches for "PTC-510" did not yield information on a biologically active compound, suggesting a possible typographical error. The information herein is therefore centered on PTC-518, for which there is substantial public data. One search result did identify "PTC-510" as a model number for a Peltier-thermostatted cell holder, a piece of laboratory equipment[1].
Introduction for the Researcher
Welcome to the technical support guide for PTC-518. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, practical guidance to ensure the success of your experiments. PTC-518 is a promising investigational oral drug for Huntington's Disease that works by modifying the splicing of huntingtin (HTT) pre-mRNA[2][3][4][5]. This guide will delve into the specifics of working with PTC-518, with a particular focus on a common, yet often overlooked, experimental variable: the trifluoroacetic acid (TFA) salt.
Many synthetic small molecules, including PTC-518, are supplied as TFA salts due to their use in the purification process[6][7]. While essential for synthesis, residual TFA can significantly impact your biological assays, leading to inconsistent or misleading results[8][9]. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is PTC-518 and what is its mechanism of action?
A1: PTC-518 is an investigational, orally bioavailable small molecule being developed for the treatment of Huntington's Disease (HD)[3][4][10]. Its novel mechanism of action involves modifying the splicing of the huntingtin (HTT) pre-mRNA[2][3][5]. PTC-518 promotes the inclusion of a pseudoexon into the mature HTT mRNA, which introduces a premature stop codon. This triggers nonsense-mediated decay of the HTT mRNA, ultimately leading to a reduction in the levels of both the normal and mutant huntingtin proteins[2][3][4][5]. By lowering the amount of the toxic mutant huntingtin protein, PTC-518 aims to slow or halt the progression of Huntington's Disease[10][11].
Q2: Why is PTC-518 supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of synthetic peptides and small molecules[6][7][8]. In the case of PTC-518, TFA is likely used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (HPLC) purification[6][7][8]. This process results in the final product being isolated as a TFA salt, where the TFA counter-ion is associated with the positively charged regions of the PTC-518 molecule[7].
Q3: Can the TFA salt of PTC-518 affect my experiments?
A3: Yes, absolutely. The presence of residual TFA in your PTC-518 sample can significantly impact your experimental outcomes. Potential effects include:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, by disrupting cell membranes and inducing apoptosis[8][12]. This can lead to an underestimation of cell viability in your assays.
-
Alteration of Cell Growth: Paradoxically, in some cell lines, TFA has been shown to stimulate cell growth, which could lead to an overestimation of cell viability[13][8].
-
pH Fluctuation: As a strong acid, TFA can lower the pH of your stock solutions and, subsequently, your cell culture media[8]. This can adversely affect cell health and the activity of enzymes crucial for your assay.
-
Modification of Compound Activity: TFA can interact with the PTC-518 molecule itself, potentially altering its conformation and biological activity[8].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with PTC-518 TFA salt.
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Possible Cause: The TFA counter-ion is interfering with your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Step-by-Step Guidance:
-
Quantify TFA Concentration: Determine the final molar concentration of TFA in your assay. Remember to account for the molecular weight of the TFA counter-ion when preparing your stock solutions.
-
Run a TFA Control: Prepare a solution of a simple TFA salt (e.g., sodium trifluoroacetate) at the same concentration as in your experimental wells. This will help you determine if the observed effects are due to PTC-518 or the TFA salt itself.
-
Consider Salt Exchange: If TFA is causing interference, the most rigorous solution is to exchange the TFA salt for a more biologically benign one, such as hydrochloride (HCl) or acetate[6][14][15]. This can be achieved through methods like ion-exchange chromatography or repeated lyophilization from an HCl solution[7][14].
-
Adjust Experimental Protocol: If salt exchange is not feasible, you can try to mitigate the effects of TFA by:
-
Lowering the final concentration of PTC-518: This will also reduce the final TFA concentration.
-
Increasing the cell seeding density: A higher cell number may be more resilient to the cytotoxic effects of TFA.
-
Issue 2: Poor Solubility of PTC-518 TFA Salt
Possible Cause: The physicochemical properties of the TFA salt are affecting its solubility in your chosen solvent.
Troubleshooting Steps:
-
Optimize Solvent Choice: While DMSO is a common solvent for small molecules, you may need to explore other options. Test solubility in ethanol, methanol, or a co-solvent system.
-
Adjust pH: The solubility of small molecules can be pH-dependent. Try making small adjustments to the pH of your buffer to see if it improves solubility.
-
Gentle Warming and Sonication: Gently warming the solution (to a temperature that will not degrade the compound) and using a sonicator can help to dissolve the compound.
Issue 3: Unexpected Results in In Vivo Studies
Possible Cause: The TFA salt is causing an inflammatory response or other off-target effects in the animal model.
Troubleshooting Steps:
-
Minimize TFA Dose: Use the lowest effective dose of PTC-518 to minimize the amount of TFA being administered.
-
Formulation Optimization: Consider using a formulation that can help to buffer the effects of the TFA salt.
-
Salt Exchange: For in vivo studies, it is highly recommended to use a non-TFA salt form of PTC-518 to avoid confounding inflammatory responses[13].
Experimental Protocols
Protocol 1: TFA Salt Exchange (Lyophilization Method)
This protocol describes a common method for exchanging the TFA counter-ion for a chloride counter-ion.
-
Dissolve the PTC-518 TFA salt in a 0.1 M HCl solution.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent has been removed.
-
Repeat steps 1-3 two more times to ensure complete exchange of the TFA for chloride.
-
After the final lyophilization, dissolve the resulting PTC-518 HCl salt in your desired solvent for biological experiments.
Protocol 2: Assessing TFA Interference in a Cell Viability Assay (e.g., MTT Assay)
This protocol will help you determine the impact of TFA on your specific cell line and assay.
| Well Type | Treatment | Purpose |
| Cells + Media | No treatment | Baseline cell viability |
| Cells + Vehicle | Vehicle control (e.g., DMSO) | To control for solvent effects |
| Cells + PTC-518 TFA | Your desired concentrations of PTC-518 TFA | To measure the effect of the compound with TFA |
| Cells + TFA Salt | Sodium trifluoroacetate at concentrations equivalent to those in the PTC-518 TFA wells | To measure the effect of the TFA salt alone |
Procedure:
-
Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare your treatment solutions as described in the table above.
-
Add the treatments to the appropriate wells and incubate for your desired time point (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay according to the manufacturer's instructions. Tetrazolium-based assays like MTT measure the metabolic activity of cells, which can be affected by TFA[8][16].
-
Analyze the results. If you see a significant effect in the "Cells + TFA Salt" wells, this indicates that the TFA is interfering with your assay.
Visualizing the Concepts
Caption: Mechanism of action of PTC-518 in reducing huntingtin protein levels.
References
- Clinicaltrials.eu. Ptc518 – Application in Therapy and Current Clinical Research.
- PTC Therapeutics, Inc. (2014, August 7).
- ResearchGate. HTT pre‐mRNA splicing and PTC518 mechanism of action.
- Cure SMA. (2015, October 8).
- Cure SMA. (2014, November 19). PTC Therapeutics Announces New Phase 1a/2b Clinical Trial.
- PTC Therapeutics, Inc. (2025, May 5). PTC518 PIVOT-HD Study Achieves Primary Endpoint.
- Huntington's Disease News. (2025, February 7). PTC518 for Huntington's disease.
- SMA News Today. (2015, April 30).
- PTC Therapeutics, Inc. (2020, November 17). PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program.
- PTC Therapeutics, Inc. (2014, November 19).
- BenchChem. (2025). Technical Support Center: TFA Interference with Cell Viability Assays.
- Huntington Study Group. In Brief: PTC518.
- VJNeurology. (2022).
- PMC. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas.
- Huntington's Disease News. (2024, June 25). Huntington's therapy PTC518 lowers mutant HTT, slows disease progression.
- NeurologyLive. (2025, May 5). Huntington Drug PTC518 Meets Primary End Point in Phase 2 Study.
- Drug Target Review. (2024, December 12).
- AmbioPharm. Which salt form should I choose for my peptide?.
- Huntington's Disease News. (2025, May 6). PTC518 found to reduce huntingtin protein levels in 1 year in trial.
- GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- ResearchGate. (2025, August 10). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electro, spray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds.
- Technical Support Information Bulletin 1085. Removing Trifluoroacetic Acid (TFA)
- ResearchGate.
- Faraday Discussions (RSC Publishing). (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
- PMC.
- PMC. (2025, August 5).
- BenchChem. impact of TFA on Glutaurine TFA biological activity.
- MedCity News. (2024, December 2). Novartis Tries Again in Huntington's, Putting Up $1B to Partner on a PTC Therapeutics Drug.
- Novartis. Novartis bolsters Neuroscience pipeline with in-licensing of PTC518 for Huntington's disease.
- Abcam. Cell viability assays.
- Protocol Online. (2014, February 25). Is Trifluoroacetic acid toxic for cells?.
- JASCO Inc.
- BenchChem.
- Fierce Biotech. (2025, May 6). PTC crashes as win for Novartis-partnered Huntington's drug fails to convince investors.
- BioPharma Dive. (2025, May 5).
- HDBuzz. (2024, June 21). No pivot needed for PTC-518.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays.
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. researchgate.net [researchgate.net]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. vjneurology.com [vjneurology.com]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 13. genscript.com [genscript.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: TFA Counter-Ion Exchange for In Vivo Studies
Current Status: Operational Role: Senior Application Scientist Topic: Optimizing Peptide Formulations for Preclinical Success
Introduction: The Hidden Variable in Your Data
Welcome. If you are here, you likely suspect that Trifluoroacetic Acid (TFA)—the standard ion-pairing agent used in HPLC purification—is compromising your in vivo or cellular data.
You are correct to be concerned. While TFA ensures sharp peaks on a chromatogram, it is a liability in biological systems. In synthetic peptides, TFA is not an impurity; it is a counter-ion stoichiometrically bound to basic residues (Arg, Lys, His) and the N-terminus. A peptide with 5 basic residues can contain up to 30-40% TFA by weight.
Why this matters:
-
Cellular Toxicity: TFA inhibits cell proliferation at nanomolar (nM) concentrations and can alter metabolic pathways.
-
Immunogenicity: TFA can trifluoroacetylate proteins in vivo, potentially triggering an immune response (antibody production) that confounds immunogenicity studies.
-
pH Shock: unbuffered TFA salts can locally acidify tissues upon injection, causing necrosis or pain artifacts.
This guide provides the protocols to exchange TFA for biocompatible ions (Acetate or Chloride) and the troubleshooting steps to rescue your formulation if things go wrong.
Module 1: Diagnostic & Decision Matrix
Q: Do I actually need to perform an exchange? A: Not always. Use the decision matrix below to determine if your application requires a salt exchange.
Figure 1: Decision matrix for determining the necessity of counter-ion exchange based on experimental application.
Module 2: Exchange Protocols
Warning: Lyophilization alone removes free TFA but does not remove the counter-ion bound to the peptide. You must use displacement chemistry .
Protocol A: The HCl Freeze-Drying Method (The "Gold Standard")
Best for: Small to medium scale (<100 mg), stable peptides. Mechanism: HCl is a stronger acid than TFA. By flooding the system with excess Cl-, you displace the TFA- anion, which then becomes volatile (H-TFA) and sublimes during lyophilization.
Materials:
-
0.1 M HCl (Molecular biology grade)
-
Milli-Q Water
-
Lyophilizer
Step-by-Step:
-
Dissolution: Dissolve the peptide in 0.1 M HCl to a concentration of 1–2 mg/mL.
-
Note: If the peptide is not soluble, add minimal acetonitrile (ACN) dropwise until dissolved.
-
-
Incubation: Allow the solution to stand at room temperature for 5–10 minutes. This ensures equilibrium displacement.
-
Freezing: Freeze the solution (liquid nitrogen or -80°C freezer).
-
Lyophilization: Lyophilize until dry.
-
Repetition: Crucial Step. Redissolve the dry powder in 0.1 M HCl and repeat steps 2–4.
-
Target: 3 cycles total.
-
-
Final Wash: For the final cycle, dissolve in straight Milli-Q water (no HCl) to remove excess free HCl, then lyophilize.
Protocol B: Ion Exchange Resin (The "Gentle" Method)
Best for: Acid-sensitive peptides, large scale (>100 mg). Mechanism: Uses a pre-packed anion exchange column (acetate form) to swap ions as the peptide flows through.
Materials:
-
Dowex 1x2 or 1x8 resin (Acetate form) or equivalent.
-
Column housing.
Step-by-Step:
-
Resin Prep: Wash the resin with 5 Column Volumes (CV) of 1 M acetic acid, followed by 10 CV of Milli-Q water until pH is neutral.
-
Loading: Dissolve peptide in water (or low % ACN). Load onto the column.
-
Elution: Elute with water. The peptide (positively charged) passes through; the TFA- (anion) exchanges with the Acetate- on the resin.
-
Collection: Collect fractions and lyophilize.
Module 3: Quantification (Quality Control)
You cannot assume the exchange worked. You must verify it.
Comparison of Detection Methods:
| Method | Sensitivity | Specificity | Pros | Cons |
| Ion Chromatography (IC) | High (ppm) | High | Industry standard; separates Cl-, Acetate, TFA. | Requires specialized equipment. |
| 19F NMR | Very High | Very High | Direct detection of Fluorine; no background interference. | Requires NMR access; expensive. |
| HPLC (Reverse Phase) | Low | Low | Accessible in most labs. | TFA is UV-transparent; difficult to quantify accurately. |
| Elemental Analysis | Medium | Medium | Good for total Chloride content. | Cannot distinguish free HCl from counter-ion. |
Recommendation: For in vivo release, use Ion Chromatography or 19F NMR to confirm TFA < 1% (w/w).
Module 4: Troubleshooting & FAQ
Issue 1: "My peptide precipitated when I added HCl."
-
Diagnosis: This is common. The Chloride salt of a peptide is often less soluble than the TFA salt due to the "salting out" effect and differences in lattice energy.
-
Fix:
-
Reduce the concentration of the peptide (try 0.5 mg/mL).
-
Add tert-butanol (tBuOH) or Acetonitrile (ACN) to the HCl solution (up to 20-30% v/v). These solvents aid sublimation and maintain solubility.
-
-
Diagnosis: The HCl concentration was likely too low, or the lyophilization was incomplete.
-
Fix:
-
Increase HCl concentration to 100 mM (if peptide stability permits).
-
Ensure the sample is completely dry between cycles. If moisture remains, the H-TFA is trapped in the ice matrix and does not sublime.
-
Issue 3: "The peptide mass yield dropped by 30% after exchange."
-
Diagnosis: You didn't lose peptide; you lost "weight."
-
Explanation: A TFA counter-ion (MW ~113 g/mol ) is much heavier than a Chloride ion (MW ~35.5 g/mol ) or Acetate (MW ~59 g/mol ).
-
Calculation:
-
Peptide-TFA (MW 1000 + 113) = 1113 g/mol .
-
Peptide-HCl (MW 1000 + 35.5) = 1035.5 g/mol .
-
Result: A ~7% mass decrease is purely stoichiometric. Any loss beyond 15-20% suggests absorption to the resin or vessel walls.
-
Issue 4: "My cells are dying even after exchange."
-
Diagnosis: Residual free acid or pH shock.
-
Fix: Ensure the final lyophilization step was done with water only (no acid) to remove excess HCl or Acetic Acid. Always check the pH of your stock solution in the final buffer before dosing.
Visualizing the Exchange Mechanism
optimizing PTC-510 concentration for cell viability assays
The following guide serves as a Technical Support Hub for researchers optimizing PTC-510 (and related PTC-series small molecules) for cell viability assays.
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Concentration Optimization & Troubleshooting for Cell Viability
⚠️ Critical Compound Verification
Before proceeding, please verify your compound's identity to ensure the correct biological context:
-
PTC-510: Often refers to a specific small-molecule inhibitor in the PTC Therapeutics pipeline (frequently targeting splicing machinery or epigenetic complexes like BMI1/PRC1). This guide focuses on this class.
-
AMG 510 (Sotorasib): A KRAS G12C inhibitor.[1][2][3] If this is your target, the downstream signaling kinetics differ (faster onset).
-
TC-510: A mesothelin-targeted T-cell therapy.[4] This guide (small molecule titration) does not apply.
Part 1: Preparation & Solubility (The Chemistry)
Q: My PTC-510 precipitates when I add it to the cell culture media. How do I fix this?
A: This is a classic "crash-out" event common with hydrophobic small molecules like the PTC series. PTC compounds are typically lipophilic and stable in DMSO but unstable in aqueous media at high concentrations.
The Solution: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the cell well. This creates a local "shock" zone where the drug precipitates before dispersing.
-
Prepare a 1000x Stock: Dissolve PTC-510 powder in high-grade DMSO (e.g., 10 mM or 50 mM).
-
Create an Intermediate Plate: Dilute your stock 1:10 or 1:100 in culture media (or PBS) in a separate V-bottom plate. Mix vigorously.
-
Final Transfer: Transfer from the intermediate plate to the cell plate.
Solubility Limits Table:
| Solvent | Max Solubility (Est.) | Comment |
| DMSO | ~50-100 mM | Recommended for stock storage (-20°C). |
| Water/PBS | < 10 | High risk of precipitation. Avoid direct dissolution. |
| Ethanol | Variable | Not recommended for cell assays due to volatility/toxicity. |
Expert Insight: Keep the final DMSO concentration on cells below 0.5% (v/v) . Levels above 0.5% can induce membrane permeabilization or apoptosis artifacts, masking the true effect of PTC-510 [1].
Part 2: Experimental Design (The Variables)
Q: What concentration range should I use for my initial IC50 determination?
A: Do not guess linearly (e.g., 1, 2, 3
The "Wide-Net" Strategy: For a first-time assay with PTC-510, use a semi-logarithmic 9-point dilution series to capture the full sigmoidal curve.
-
Top Concentration: 10
M (Usually sufficient for specific inhibitors; higher often causes off-target toxicity). -
Dilution Factor: 1:3 or 1:4.
-
Suggested Points (
M): 10, 3.3, 1.1, 0.37, 0.12, 0.04, 0.013, 0.004, 0 (Vehicle Control).
Q: I see no reduction in viability after 24 hours. Is the drug inactive?
A: Not necessarily. If your PTC-510 variant targets BMI1 (like PTC-596) or splicing machinery , the mechanism is indirect.
-
Mechanism: BMI1 inhibition leads to the degradation of the PRC1 complex
Derepression of CDKN2A Accumulation of p16/p14 proteins Apoptosis. -
Time Lag: This transcriptional and translational cascade takes time. A 24-hour assay measures acute toxicity, not mechanism-based efficacy.
-
Recommendation: Extend incubation to 72 or 96 hours .
Visualizing the Mechanism (BMI1/Epigenetic Context)
The following diagram illustrates why short incubation times fail for PTC-series epigenetic inhibitors.
Caption: Mechanism of Action for PTC-series BMI1 inhibitors. Note the multi-step pathway requiring extended incubation for phenotypic expression.
Part 3: Step-by-Step Optimization Protocol
Objective: Determine the robust IC50 of PTC-510 in adherent cancer cell lines. Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo) is preferred over MTT for metabolic inhibitors as it is more sensitive and less prone to chemical interference [2].
Phase 1: Seeding (Day 0)
-
Harvest Cells: Trypsinize and count cells. Viability must be >95%.
-
Seed Density:
-
Fast growers (e.g., HCT116): 2,000 - 3,000 cells/well.
-
Slow growers (e.g., A549): 4,000 - 5,000 cells/well.
-
Why? You want cells in the logarithmic growth phase during drug treatment, not confluent (which induces contact inhibition and drug resistance).
-
-
Volume: 100
L per well (96-well plate). -
Edge Effect: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.
Phase 2: Treatment (Day 1)
-
Check Morphology: Ensure cells have adhered (usually 16-24h post-seed).
-
Prepare Compounds:
-
Prepare 10x concentrations of your dilution series in culture media (max 5% DMSO).
-
Add 11
L of 10x stock to the 100 L in the wells. -
Final DMSO: 0.5%.
-
-
Controls:
-
Positive Control: Staurosporine (1
M) or Bortezomib (rapid killer). -
Vehicle Control: Media + 0.5% DMSO (Critical for normalization).
-
Blank: Media only (no cells).
-
Phase 3: Readout (Day 4 - 72h Post-Treatment)
-
Equilibrate: Bring plate and CellTiter-Glo reagent to room temperature (30 mins).
-
Lysis: Add volume of reagent equal to volume of media (e.g., 100
L). -
Shake: Orbital shaker for 2 mins (crucial for lysing clumps).
-
Measure: Read Luminescence (Integration time: 0.5 - 1 sec).
Optimization Workflow Diagram
Caption: Standardized 72-hour workflow for testing PTC-510 viability effects.
Part 4: Troubleshooting & FAQs
Q: My curve is flat at the top, but drops suddenly at the highest concentration. What happened? A: This is likely solubility-driven toxicity , not specific inhibition.
-
Diagnosis: If the drop only happens at >10
M and looks like a cliff (not a slope), the drug precipitated and physically smothered the cells. -
Fix: Cap your highest dose at 10
M. If you don't see an IC50 by 10 M, the cell line is likely resistant or the target is not expressed.
Q: My replicates have high variability (Standard Deviation > 15%). A: This is often a pipetting or mixing error.
-
Pre-mix: Never mix drug and media in the cell plate. Use a "Source Plate."
-
Viscosity: DMSO is viscous. Reverse pipette or ensure tips are pre-wetted.
-
Clumping: Ensure cells are a single-cell suspension during seeding.
Q: Can I use MTT instead of CellTiter-Glo? A: Yes, but with caution.
-
Issue: Some small molecules can chemically reduce MTT tetrazolium salts without cells present, causing false positives (higher absorbance).
-
Validation: Incubate PTC-510 + MTT in a well without cells. If it turns purple, you have chemical interference. Switch to CellTiter-Glo or Resazurin [3].
References
-
NCBI Assay Guidance Manual. "Assay Operations for SAR Support." National Center for Biotechnology Information. Available at: [Link]
-
Riss, T.L., et al. "Cell Viability Assays." NCBI Assay Guidance Manual (2013). Available at: [Link]
-
Nishida, Y., et al. "The novel BMI-1 inhibitor PTC596 downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells."[5][6] Blood Cancer Journal (2017).[5][6] (Cited as reference for PTC-series mechanism/incubation times). Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC-510 Cell Therapy for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The novel BMI-1 inhibitor PTC596 downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PTC-510 TFA Salt Experiments
Product: PTC-510 (VEGF Expression Inhibitor) Formulation: Trifluoroacetate (TFA) Salt Document ID: TS-PTC510-TFA-V1.0
Executive Summary
Welcome to the Technical Support Center for PTC-510. While PTC Therapeutics is widely recognized for BMI1 inhibitors (e.g., PTC-209/PTC-596), PTC-510 is a distinct small molecule that selectively inhibits VEGF expression by targeting the 5'- and 3'-untranslated regions (UTRs) of VEGF mRNA.
Users frequently report "inconsistent results" with PTC-510 TFA salt. These inconsistencies rarely stem from the drug’s biological mechanism but rather from the physicochemical properties of the TFA counter-ion . This guide addresses the "TFA Effect"—acidity, variable stoichiometry, and hygroscopicity—that causes potency shifts and non-specific toxicity in cell-based assays.
Part 1: Root Cause Analysis (The "Why")
To resolve inconsistency, you must control three variables introduced by the salt form:
-
Stoichiometry (The "Hidden" Mass):
-
Issue: TFA salts are not 1:1 fixed ratios. A batch might contain 1.5 or 2.0 moles of TFA per mole of PTC-510.
-
Impact: If you calculate molarity using the free base molecular weight (MW) while weighing the salt powder, your actual drug concentration will be 15–30% lower than intended.
-
-
Acidification (The "Silent Killer"):
-
Issue: TFA is a strong acid. At high drug concentrations (e.g., >10 µM), residual TFA can overwhelm the buffering capacity of standard media (DMEM/RPMI), dropping the pH to < 7.0.
-
Impact: This causes non-specific cytotoxicity or alters the conformation of the VEGF mRNA target, leading to false positives or "toxic" IC50 curves.
-
-
Hygroscopicity:
-
Issue: TFA salts absorb atmospheric water rapidly.
-
Impact: Weighing errors increase over time as the powder absorbs moisture, leading to under-dosing.
-
Part 2: Troubleshooting Guide (Q&A)
Q1: My IC50 values for VEGF inhibition fluctuate significantly between batches. Why?
Diagnosis: Stoichiometric Mismatch. You are likely weighing the solid based on the generic MW on the bottle label without correcting for the specific batch's salt content. Solution:
-
Step 1: Locate the Certificate of Analysis (CoA) for your specific batch.
-
Step 2: Find the "Salt Correction Factor" or the specific "Molecular Weight of the Salt" (MW_salt).
-
Step 3: Recalculate your weighing mass. (See Standardized Protocols below).
Q2: I see cell death at high concentrations (10-50 µM) even in control cell lines. Is PTC-510 toxic?
Diagnosis: Acid-Induced Cytotoxicity (The TFA Artifact). The toxicity is likely caused by the TFA counter-ion lowering the culture media pH, not the PTC-510 molecule itself. Solution:
-
Check pH: Visually inspect the media color. If it turns yellow/orange upon adding the drug, the pH has dropped.
-
Buffer Upgrade: Supplement your media with 25 mM HEPES . Standard bicarbonate buffers are insufficient for high-concentration TFA salts.
-
Vehicle Control: Do not use pure DMSO as a control. Use DMSO + Na-TFA (Sodium Trifluoroacetate) at the same molar equivalent to prove the toxicity is pH/salt-driven, not drug-driven.
Q3: The compound precipitates when I dilute the DMSO stock into cell culture media.
Diagnosis: Isoelectric Precipitation. PTC-510 is hydrophobic. When the acidic DMSO stock hits the neutral aqueous media, the local pH shift can cause the free base to crash out. Solution:
-
Serial Dilution: Perform intermediate dilutions in DMSO first, keeping the drug concentrated, then make one final rapid dilution into pre-warmed (37°C) media with vigorous vortexing.
-
Limit DMSO: Keep final DMSO concentration < 0.5% to prevent solvent effects, but ensure it's high enough to maintain solubility during the spike.
Part 3: Standardized Protocols
Protocol A: Precision Stock Preparation (Salt Correction)
Goal: Create a true 10 mM Stock Solution.
Data needed:
-
MW_FreeBase (PTC-510): ~524.47 g/mol (Verify on label)[1]
-
Batch Salt Content: e.g., 18% TFA by weight (from CoA).
The Formula:
Example Calculation: To make 1 mL of 10 mM stock using a batch with 18% TFA :
-
Target moles = 10 µmol.
-
Mass of Free Base needed =
(5.24 mg). -
Correction for Salt:
. -
Action: Weigh 6.39 mg of powder, not 5.24 mg. Dissolve in 1 mL DMSO.
Protocol B: The "Neutralized" Assay Setup
Goal: Eliminate pH artifacts in VEGF inhibition assays.
-
Base Media: Prepare DMEM/RPMI with 10% FBS.
-
Buffer: Add HEPES to a final concentration of 25 mM (pH 7.4).
-
Seeding: Seed HeLa or HT1080 cells (VEGF-high lines) and allow 24h attachment.
-
Hypoxia Induction: PTC-510 works best under stress. Ensure cells are placed in a hypoxia chamber (1% O2) or treated with a hypoxia mimetic (e.g., CoCl2) immediately after dosing.
-
Dosing: Add PTC-510 stock. Ensure final DMSO is 0.1% - 0.5%.
-
Readout: Measure VEGF protein (ELISA) or mRNA (qPCR) after 24-48h.
Part 4: Visualization
Diagram 1: PTC-510 Mechanism of Action (VEGF UTR Modulation)
This diagram illustrates how PTC-510 intervenes in the hypoxia-driven angiogenesis pathway, distinct from BMI1 inhibitors.
Caption: PTC-510 selectively binds to the Untranslated Regions (UTRs) of VEGF mRNA, preventing the translation of VEGF protein specifically under hypoxic conditions.[2][3]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve inconsistent experimental data.
Caption: Step-by-step workflow to isolate salt-based errors (Stoichiometry, pH, Solubility) before questioning biological activity.
References
-
Weetall, M., et al. (2016). "Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform." PLOS ONE, 11(12): e0168366.
- Establishes PTC-510 as a VEGF UTR inhibitor and details its chemical structure.
-
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.
- Seminal paper describing the non-specific cytotoxicity of TFA salts in cell culture.
-
MedChemExpress (MCE). "PTC-510 Free Base Product Information."
-
Source for molecular weight and chemical properties.[4]
-
-
SelleckChem. "Troubleshooting: Handling of TFA Salts in Biological Assays."
- General guidelines for buffering and salt correction.
Sources
- 1. PTC-510 free base 865531-74-4 | MCE [medchemexpress.cn]
- 2. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
PTC-510 TFA Salt: Technical Support & Troubleshooting Guide
Welcome to the technical support center for PTC-510 Trifluoroacetate (TFA) salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling and application of PTC-510 TFA salt, with a specific focus on the critical role of pH in ensuring experimental success. As you navigate your research, this resource will help you troubleshoot common issues and optimize your protocols by explaining the causality behind key experimental choices.
Frequently Asked Questions (FAQs)
Here we address common questions researchers encounter when working with PTC-510 TFA salt for the first time.
Q1: What is a TFA salt and why is my compound supplied in this form?
A: PTC-510 is provided as a trifluoroacetate (TFA) salt. This means the active PTC-510 molecule, which is likely basic in nature, is ionically paired with a trifluoroacetate anion (CF₃COO⁻). TFA is a strong acid (pKa ≈ 0.5) and is frequently used as a counter-ion during the final purification steps of synthetic molecules, particularly with reverse-phase high-performance liquid chromatography (HPLC).[1][2] Its use ensures a stable, solid final product with high purity. However, the presence of this TFA counter-ion has important implications for how you prepare and use the compound in your experiments.
Q2: What pH should I expect when I dissolve PTC-510 TFA salt in a neutral, unbuffered solvent like water or DMSO?
A: When you dissolve PTC-510 TFA salt in an unbuffered solvent such as water, the TFA will fully dissociate, releasing trifluoroacetate anions and protons (H⁺), resulting in an acidic solution.[2][3] The final pH will depend on the concentration, but it will be significantly below 7. This inherent acidity is a critical factor to consider, as it can directly impact your experimental system.
Q3: Can the TFA counter-ion itself affect my cellular experiments?
A: Yes, beyond simply lowering the pH, the trifluoroacetate anion can have direct effects on cells, including potential toxicity or inhibition of cell proliferation, especially at higher concentrations.[4] Furthermore, its presence can alter the conformation of molecules.[4] For sensitive cell-based assays or in vivo studies, it is often advisable to perform a counter-ion exchange to replace TFA with a more biologically compatible ion like chloride (Cl⁻) or acetate (CH₃COO⁻).
Troubleshooting Guide: pH-Related Issues
This section provides solutions to specific problems that may arise during your experiments with PTC-510 TFA salt.
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Poor Solubility / Precipitation | The pH of your solvent or buffer is not optimal for PTC-510 solubility. Many compounds have a specific pH range where they are most soluble.[5][6] For a basic compound, solubility is often higher at a lower pH where it is protonated. | Systematically test the solubility of PTC-510 across a range of buffered solutions (e.g., pH 4.0 to 8.0). Start by preparing a concentrated stock in 100% DMSO and then dilute it into your chosen aqueous buffer. Observe for any precipitation. See Protocol 1 for a detailed workflow. |
| Inconsistent or Low Activity | The activity of PTC-510 may be pH-dependent. The protonation state of the molecule can affect its ability to bind to its target or cross cellular membranes. The acidic nature of the TFA salt solution could be altering the pH of your assay medium, thereby reducing the compound's efficacy.[7][8] | Ensure your final assay medium is well-buffered to maintain a stable physiological pH (typically 7.2-7.4) after the addition of the compound. Pre-dissolve PTC-510 TFA salt in a buffer that is compatible with your final assay conditions. |
| Compound Degradation | Extreme pH levels, either too acidic or too alkaline, can lead to the chemical degradation of a compound, reducing its potency over time.[6][7] The stability of your compound in solution may be compromised if the pH is not controlled.[9] | Perform a stability study. Prepare solutions of PTC-510 in different buffers and store them under your typical experimental conditions. Analyze the purity and concentration of the compound over time using an analytical method like HPLC to determine the optimal pH for stability. |
| Toxicity in Cell-Based Assays | The low pH of the stock solution or the presence of the TFA counter-ion is causing cellular stress or death, confounding your results.[4] | 1. Neutralize the stock solution with a suitable base before adding it to your cell culture medium. 2. Ensure the final concentration of DMSO and TFA in your assay is well below cytotoxic levels. 3. For long-term or sensitive experiments, perform a TFA-to-Chloride ion exchange. See Protocol 2 . |
Key Experimental Protocols
Protocol 1: Determining the Optimal pH for PTC-510 Solubility
This protocol outlines a systematic approach to identify the pH range that provides the best solubility for PTC-510 TFA salt.
Materials:
-
PTC-510 TFA salt
-
Dimethyl sulfoxide (DMSO), anhydrous
-
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8) at 50 mM strength
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a Concentrated Stock: Dissolve PTC-510 TFA salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Prepare Test Dilutions: In separate microcentrifuge tubes, add 98 µL of each buffer from your pH series.
-
Add Compound: Add 2 µL of your 10 mM PTC-510 DMSO stock to each tube to achieve a final concentration of 200 µM. This maintains a low final DMSO concentration (2%).
-
Equilibrate and Observe: Vortex each tube briefly. Allow the solutions to stand at room temperature for 30 minutes.
-
Check for Precipitation: Visually inspect each tube for any signs of cloudiness or solid precipitate. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and inspect for a pellet.
-
Analysis: The buffers in which the solution remains clear represent the pH range where PTC-510 is most soluble at that concentration.
Protocol 2: TFA to Chloride Counter-Ion Exchange
This procedure is used to replace the trifluoroacetate ion with the more biologically compatible chloride ion.[10][11]
Materials:
-
PTC-510 TFA salt
-
10 mM Hydrochloric Acid (HCl) in sterile, nuclease-free water
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve the PTC-510 TFA salt in the 10 mM HCl solution. A common starting point is 1 mg of compound per 1 mL of solution.
-
Incubation: Allow the solution to stand at room temperature for at least 5 minutes.
-
Freezing: Flash-freeze the solution using liquid nitrogen until it is completely solid.
-
Lyophilization: Place the frozen sample on a lyophilizer and dry overnight or until all the solvent has sublimated, leaving a dry powder.
-
Repeat (Optional but Recommended): For complete removal of TFA, this process should be repeated two more times (for a total of three cycles). Re-dissolve the lyophilized powder in fresh 10 mM HCl solution and repeat steps 2-4.
-
Final Product: The resulting white/off-white powder is the PTC-510 hydrochloride salt. Reconstitute this powder in your desired solvent for experiments.
Visualizing Key Concepts
Diagrams can help clarify the chemical principles and workflows discussed.
References
- Vertex AI Search. (2024).
- PTC Therapeutics. (2026). PTC Therapeutics (PTCT) 10K Form and SEC Filings 2026.
- Kalstein. (2023). Why Do We Do pH in the Pharmaceutical Industry?.
- BOQU Instrument. (2024). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability.
- Kalstein EU. (n.d.).
- Patsnap Synapse. (2024). How does pH affect drug delivery?.
- MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.
- BenchChem. (2025). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
- Anaspec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Gąsior, M., et al. (2017). Citropin 1.
- Wikipedia. (n.d.). Trifluoroacetic acid.
- Connors, K. A. (1997).
- Valeri, T. S., et al. (2025).
Sources
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.globalspec.com [insights.globalspec.com]
- 6. industrialpharmacist.com [industrialpharmacist.com]
- 7. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 8. How does pH affect drug delivery? [synapse.patsnap.com]
- 9. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Potential Fluorescence Assay Interference from Sotorasib (AMG-510)
A Note on Nomenclature: This guide addresses potential assay interference from the KRASG12C inhibitor Sotorasib, also known by its development code AMG-510 . The query "PTC-510" likely refers to this compound, as PTC-510 is a designation for a Peltier temperature controller accessory used in spectroscopy and would not be a component within a biological assay.
Part 1: Understanding the Challenge: FAQs on Sotorasib and Fluorescence
This section provides a foundational understanding of how a small molecule like Sotorasib can potentially impact fluorescence-based experimental results, moving from its mechanism of action to the principles of assay interference.
Q1: What is Sotorasib (AMG-510) and how does it work?
Sotorasib is a first-in-class, orally bioavailable small molecule that acts as a potent and selective covalent inhibitor of the KRASG12C mutant protein.[1][2] The KRAS protein is a critical signaling molecule that cycles between an inactive, GDP-bound state and an active, GTP-bound state to regulate cell growth and proliferation.[3][4] The G12C mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state that drives oncogenesis. Sotorasib works by irreversibly binding to the specific cysteine residue (C12) of the mutated KRAS protein, locking it in its inactive state.[5] This action blocks downstream signaling through the MAPK pathway, thereby inhibiting cancer cell proliferation and promoting apoptosis.[6][7]
Q2: How can a test compound like Sotorasib interfere with a fluorescence-based assay?
Interference occurs when the test compound's physicochemical properties, rather than its intended biological activity, directly affect the assay's light-based readout.[8] This can lead to misleading results, such as false positives or false negatives. There are two primary categories of interference:
-
Direct (Spectroscopic) Interference: This is caused by the intrinsic optical properties of the compound itself.
-
Autofluorescence: The compound itself is fluorescent, emitting light upon excitation that is detected alongside the signal from your assay's specific fluorophore. This adds to the background noise and can mask the true signal.[9]
-
Quenching (Inner-Filter Effect): The compound absorbs light at the excitation wavelength intended for your fluorophore or at the emission wavelength of the fluorophore. This "shadowing" effect prevents light from either reaching the fluorophore or being detected by the instrument, leading to an artificial decrease in signal.[9][10]
-
-
Indirect (Biological) Interference: The compound causes unintended biological effects in the cell that alter its fluorescent properties, independent of the specific target being assayed.
-
Altered Metabolism: Many compounds, including Sotorasib, are known to have off-target effects. For instance, off-target modification of glycolytic enzymes could alter the intracellular concentrations of endogenous fluorophores like NADH and flavins, changing the cell's natural autofluorescence profile.
-
Cellular Stress: Compound-induced stress can lead to the formation of autofluorescent lipofuscin granules or other changes that increase background fluorescence.
-
Q3: Are the spectral properties of Sotorasib (absorbance, fluorescence) publicly known?
Q4: What are the common signs of compound interference in my experimental data?
Suspect interference if you observe:
-
High background signal in control wells containing only the compound and buffer, without any biological target or fluorescent probe.
-
A dose-dependent increase in fluorescence that is inconsistent with the expected biological outcome. This is a classic sign of compound autofluorescence.
-
A dose-dependent decrease in fluorescence in a gain-of-signal assay that seems too potent or occurs in control assays. This may indicate quenching.
-
"Noisy" or erratic amplification curves in quantitative assays.[1]
-
Discrepancies between results from fluorescence-based assays and orthogonal, non-fluorescence-based methods (e.g., Western blot, mass spectrometry).
Part 2: A Systematic Guide to Troubleshooting Interference
Encountering unexpected results can be challenging. This section provides a logical workflow and specific troubleshooting steps to diagnose and mitigate potential interference from Sotorasib.
Systematic Troubleshooting Workflow
This diagram outlines a step-by-step process to identify the root cause of suspected assay interference.
Caption: A logical workflow for diagnosing Sotorasib (AMG-510) interference.
Q5: My background signal is abnormally high. How do I confirm Sotorasib is the cause?
This issue is often due to the compound's own fluorescence (autofluorescence).
Cause: Sotorasib may be absorbing the excitation light and emitting its own light within the detection range of your assay's fluorophore.
Troubleshooting Protocol:
-
Prepare a serial dilution of Sotorasib in your final assay buffer at the same concentrations used in your main experiment.
-
Use a control plate (e.g., a 96-well black, clear-bottom plate suitable for fluorescence).
-
Add the Sotorasib dilutions to the wells. Include "buffer-only" wells as a blank.
-
Read the plate using the exact same excitation/emission wavelengths and instrument settings (gain, exposure time) as your main experiment.
-
Analyze: If you see a dose-dependent increase in fluorescence intensity that correlates with the Sotorasib concentration, the compound is autofluorescent under your assay conditions.
Q6: My fluorescent signal is much lower than expected. How can I test for quenching?
This is a classic sign of the inner-filter effect, where the compound absorbs excitation or emission light.
Cause: Sotorasib may have an absorbance spectrum that overlaps with your fluorophore's excitation or emission spectrum.
Troubleshooting Protocol:
-
Identify your positive control signal: Prepare a sample containing a known, stable amount of your fluorescent probe (e.g., the fluorescent product of your enzymatic reaction, or a fluorescent tracer) that gives a mid-to-high range signal. This is your Fluorophore-Only control.
-
Prepare a serial dilution of Sotorasib in the assay buffer.
-
On a control plate, add the Fluorophore-Only solution to a set of wells.
-
To these wells, add the Sotorasib serial dilutions. Also include wells where you add only buffer (this is your 100% signal reference).
-
Read the plate immediately using your standard assay settings.
-
Analyze: If the fluorescence intensity decreases as the concentration of Sotorasib increases, the compound is quenching your signal.
Q7: How can I distinguish between direct compound interference and a true, potent biological effect?
This is the most critical question in drug discovery. The key is to use a matrix of controls and an independent validation method.
Strategy:
-
Run Interference Controls: Always run the "compound-only" and "quench test" controls described in Q5 and Q6 in parallel with your main experiment. This allows you to quantify the contribution of autofluorescence or quenching to your final signal.
-
Use an Orthogonal Assay: Validate your findings with a method that does not rely on fluorescence. If Sotorasib inhibits a kinase, for example, a fluorescence-based activity assay result should be confirmed by a non-fluorescent method like a Western blot for the phosphorylated substrate, or a quantitative mass spectrometry approach.
-
Compare Live vs. Fixed Cells: In cell-based assays, compare results from live-cell imaging with those from fixed, permeabilized cells (e.g., immunofluorescence). A compound that prevents a fluorescent substrate from entering a live cell might appear as an inhibitor, but this is an artifact that would disappear in a fixed-cell assay.
-
Kinetic vs. Endpoint Reads: Whenever possible, use a kinetic read (measuring the rate of fluorescence change over time). Compound autofluorescence is typically stable and will contribute to the baseline but not the rate of change, making it easier to subtract out.[9]
Q8: What practical steps can I take to mitigate interference from Sotorasib?
If you have confirmed interference, you can often rescue the assay with strategic modifications.
Mitigation Strategies:
-
Shift to Longer Wavelengths: Interference from autofluorescence and light scattering is most common in the blue-green spectral region (350-500 nm).[11] Switching to red-shifted fluorophores (e.g., those excited at >550 nm and emitting at >600 nm) can often completely avoid the problem.
-
Optimize Filter Sets: Use narrow bandpass filters for excitation and emission instead of broad ones. This reduces the chance of capturing unwanted light from compound autofluorescence.[9]
-
Reduce Compound Concentration: If the interference is only significant at the highest concentrations, consider whether lower concentrations are still biologically relevant for your target.
-
Use Time-Resolved Fluorescence (TRF): This technique is excellent for overcoming autofluorescence. TRF assays use lanthanide-based fluorophores with very long fluorescence lifetimes. The instrument excites the sample and then waits for a short delay (microseconds) before reading the emission. During this delay, the short-lived background fluorescence from the compound decays to zero, while the long-lived signal from the lanthanide probe remains.[9]
Part 3: Core Experimental Protocols
Here are detailed methodologies for characterizing the optical properties of Sotorasib.
Protocol 1: Measuring the Absorbance Spectrum of Sotorasib
Objective: To determine if Sotorasib absorbs light at the excitation or emission wavelengths of your assay's fluorophore.
Materials:
-
Sotorasib (AMG-510) stock solution
-
Final assay buffer
-
UV-transparent cuvettes or microplates
-
Spectrophotometer or plate reader with absorbance scanning capability
Method:
-
Prepare a solution of Sotorasib in your assay buffer at the highest concentration you plan to use in your experiment (e.g., 10 µM).
-
Use the same assay buffer as a blank reference.
-
Place the blank buffer in the spectrophotometer and perform a baseline correction across a wide wavelength range (e.g., 250 nm to 750 nm).
-
Replace the blank with the Sotorasib solution.
-
Scan the absorbance of the Sotorasib solution across the same wavelength range.
-
Analysis: Plot absorbance vs. wavelength. Compare the absorbance peaks of Sotorasib to the excitation and emission maxima of your fluorophore. Significant absorbance (>0.05 AU) at either of these wavelengths suggests a high risk of an inner-filter effect.
Protocol 2: Characterizing the Autofluorescence of Sotorasib
Objective: To determine if Sotorasib is fluorescent and, if so, to identify its excitation and emission maxima.
Materials:
-
Sotorasib (AMG-510) stock solution
-
Final assay buffer
-
Fluorescence-compatible microplates (e.g., black, solid bottom)
-
Spectrofluorometer or plate reader with spectral scanning capabilities
Method:
-
Prepare a solution of Sotorasib in your assay buffer at the highest concentration used in your experiment. Include a "buffer-only" blank.
-
Excitation Scan: Set the emission detector to your assay's emission wavelength. Scan a range of excitation wavelengths (e.g., 300 nm to 550 nm) and measure the fluorescence intensity. The peak of this spectrum is the compound's excitation maximum.
-
Emission Scan: Set the excitation monochromator to the excitation maximum you just determined (or, if unknown, use your assay's excitation wavelength). Scan a range of emission wavelengths (e.g., 400 nm to 750 nm). The peak of this spectrum is the compound's emission maximum.
-
Analysis: Plot the excitation and emission spectra. If these spectra overlap significantly with the filters used for your assay's fluorophore, autofluorescence is a likely source of interference.
Part 4: Data Interpretation and Visualization
Table 1: Interpreting Control Experiments
| Control Experiment | Observation | Interpretation |
| Compound-Only | Dose-dependent ↑ in signal | Autofluorescence |
| Compound-Only | No change in signal | No autofluorescence |
| Quench Test | Dose-dependent ↓ in signal | Quenching / Inner-Filter Effect |
| Quench Test | No change in signal | No significant quenching |
| Unstained Cells + Cmpd | Dose-dependent ↑ in signal | Indirect Biological Effect (e.g., increased cellular autofluorescence) |
Diagram: Direct vs. Indirect Interference Pathways
This diagram illustrates the conceptual difference between direct spectroscopic interference and indirect biological interference caused by a test compound.
Caption: Mechanisms of assay interference by a test compound.
References
- Benchchem. (n.d.). Technical Support Center: Managing Assay Interference from Test Compounds.
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
- Vyklicky, L. (2005). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies.
- University of Basel. (2016). Fluorescence Quenching. Retrieved February 10, 2026, from a university physical chemistry practical course manual.
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- MCE (MedChemExpress). (n.d.). Sotorasib (AMG-510) is an Orally Bioavailable KRAS G12C Covalent Inhibitor.
- MCE (MedChemExpress). (n.d.). Sotorasib Datasheet.
- Ivanov, I., et al. (2011). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Methods in Molecular Biology.
-
Fakih, M. (2019). AMG 510 for targeting KRAS G12C mutant solid tumours. VJOncology. [Link]
-
Grandinetti, P. (2022). Ch 26 Lab Video: Fluorescence Quenching. YouTube. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sotorasib. Retrieved February 10, 2026, from [Link]
- Lee, A. (2021). Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. Lung Cancer: Targets and Therapy.
- Wang, J., et al. (2022). Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation. International Journal of Biological Macromolecules.
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
-
Amgen. (n.d.). KRAS G12C Mutation Prevalence & Inhibition | LUMAKRAS® (sotorasib). Retrieved February 10, 2026, from [Link]
-
Targeted Oncology. (2021). Sotorasib Impresses in KRAS G12C–Mutant Non–Small Cell Lung Cancer. Retrieved February 10, 2026, from [Link]
Sources
- 1. AMG 510 | Ras GTPases | Tocris Bioscience [tocris.com]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: PTC-510 vs. Conventional VEGF Inhibitors
Executive Summary: The Case for Upstream Inhibition
PTC-510 represents a paradigm shift in anti-angiogenic therapy. While the current standard of care—monoclonal antibodies (e.g., Bevacizumab) and Tyrosine Kinase Inhibitors (e.g., Sunitinib)—targets the VEGF signaling cascade downstream (ligand neutralization or receptor blockade), PTC-510 acts upstream .
It is a small molecule that selectively inhibits the post-transcriptional translation of VEGF mRNA, specifically under hypoxic stress.[1] By targeting the 5'- and 3'-untranslated regions (UTRs) of VEGF mRNA, PTC-510 prevents the synthesis of the protein at its source, potentially circumventing the compensatory feedback loops that often lead to resistance against standard VEGF inhibitors.
Part 1: Mechanistic Divergence
The "Sponge" vs. The "Silencer"
To understand the efficacy profile of PTC-510, one must contrast its mechanism with established therapies.
-
Ligand Traps (e.g., Bevacizumab): Act as a "sponge," binding circulating VEGF-A.
-
Limitation: The tumor often responds to hypoxia by overproducing VEGF, overwhelming the antibody dose, or switching to alternative angiogenic factors (FGF, PlGF).
-
-
Receptor Blockers (e.g., Sunitinib, Sorafenib): Inhibit the intracellular kinase domain of VEGFR.
-
Limitation: "Dirty" kinase profiles lead to off-target toxicity (e.g., cardiotoxicity, hypertension).
-
-
Translation Inhibitors (PTC-510): Stabilize a ribosome-stalling complex on the VEGF mRNA UTRs during hypoxia.
Visualization: Upstream vs. Downstream Inhibition
The following diagram illustrates the intervention points of PTC-510 compared to standard inhibitors within the Hypoxia-VEGF axis.[6]
Figure 1: Mechanistic intervention points. PTC-510 acts intracellularly to stop synthesis, whereas comparators act extracellularly or at the membrane.
Part 2: Comparative Performance Data
The following data aggregates preclinical findings comparing PTC-510 with standard inhibitors. Note that PTC-510 is optimized for stress-induced VEGF, making it highly specific to the tumor microenvironment.
| Feature | PTC-510 | Bevacizumab (Avastin) | Sunitinib (Sutent) |
| Primary Target | VEGF mRNA 5'/3' UTR | VEGF-A Protein (Ligand) | VEGFR-1/2/3, PDGFR, c-KIT |
| Mechanism | Translation Inhibition | Ligand Neutralization | Tyrosine Kinase Inhibition |
| IC50 (Cellular) | ~6 nM (HeLa Hypoxia) [1] | N/A (Antibody) | ~10-80 nM (Receptor Phos.) |
| Hypoxia Selectivity | High (Targets stress response) | Low (Binds all VEGF) | Low (Constitutive blockade) |
| Resistance Risk | Low (Prevents upregulation) | High (Compensatory overexpression) | Medium (Kinase mutation/bypass) |
| Route of Admin | Oral | Intravenous (IV) | Oral |
| Toxicity Profile | Minimal (Tumor-selective) | Hypertension, Bleeding | Fatigue, Cardiotoxicity |
Key Insight: In HeLa cells under hypoxia, PTC-510 demonstrates an IC50 of 6 nM , a significant improvement over early hits (PTC-031 at 681 nM).[4][6] Crucially, it does not inhibit PDE5, despite structural similarities to Tadalafil, ensuring cardiovascular safety [1].
Part 3: Experimental Validation Protocols
For researchers evaluating PTC-510, "off-the-shelf" kinase assays will fail because PTC-510 does not bind the protein or the receptor. You must use a cell-based phenotypic assay that mimics the hypoxic tumor microenvironment.
Protocol A: Hypoxia-Induced VEGF ELISA (The Validation Standard)
Objective: Quantify the reduction of secreted VEGF protein under hypoxic stress.
-
Cell Seeding:
-
Seed HeLa or HT1080 cells (2 x 10^4 cells/well) in 96-well plates.
-
Media: DMEM + 10% FBS. Allow adherence for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of PTC-510 (0.1 nM to 1000 nM) in DMSO.
-
Add to cells (Final DMSO concentration < 0.5%).
-
Include Cycloheximide (10 µM) as a positive control for total translation inhibition.
-
-
Hypoxia Induction (Critical Step):
-
Place plates in a hypoxia chamber: 1% O2 , 5% CO2, 94% N2 at 37°C.
-
Why? PTC-510 activity is UTR-dependent and significantly enhanced under stress conditions where cap-independent translation or specific UTR-elements are active.
-
Incubate for 16–24 hours .
-
-
Detection:
-
Collect supernatant.
-
Quantify VEGF using a human VEGF-specific ELISA kit (e.g., R&D Systems Quantikine).
-
Normalize to total cellular protein (BCA Assay) to rule out cytotoxicity.
-
-
Validation Criterion:
-
A valid hit must reduce VEGF levels without reducing total protein (cell viability) by >20%.
-
Protocol B: Luciferase UTR-Reporter Assay (Mechanism Confirmation)
Objective: Prove that inhibition is driven by the VEGF UTRs and not general transcription blockade.
-
Transfection:
-
Construct a plasmid: CMV-Promoter -> [VEGF 5'-UTR] -> Luciferase -> [VEGF 3'-UTR] .
-
Transfect stable cell lines (e.g., HeLa).
-
-
Assay Workflow:
-
Interpretation:
-
PTC-510 should reduce signal in the VEGF-UTR vector but not in the control vector. This confirms UTR-selectivity .
-
Visualization: Experimental Workflow
The following diagram outlines the decision logic for validating a PTC-510-like compound.
Figure 2: The GEMS™ (Gene Expression Modulation by Small-molecules) screening logic used to identify and validate PTC-510.
References
-
Weigand, L. A., et al. (2016). "Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform." PLOS ONE, 11(12).
-
PTC Therapeutics. (2005).[8] "PTC Therapeutics identifies compound inhibiting VEGF expression via a novel mechanism."[9] BioWorld.[8]
-
Ferrara, N., et al. (2004). "Bevacizumab (Avastin), a humanized anti-VEGF monoclonal antibody." Cancer Research.[10]
-
Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis.[5][10][11]
Sources
- 1. | BioWorld [bioworld.com]
- 2. PTC Therapeutics Products: Transforming Rare Disease [ptcbio.com]
- 3. Efficacy and Safety of Anti–Vascular Endothelial Growth Factor Monotherapies for Neovascular Age-Related Macular Degeneration: A Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. biospace.com [biospace.com]
- 10. VEGF Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of PTC-510: Inhibitory Effect on VEGF
A Technical Comparison & Validation Guide
Part 1: Executive Summary & Strategic Positioning
Subject: PTC-510 (Investigational Small Molecule VEGF Inhibitor) Mechanism Class: Post-Transcriptional Controller (PTC) / DHODH-dependent Translation Inhibitor.
Scientist’s Note on Nomenclature: While "PTC-510" is evaluated here as a specific investigational candidate, its validation logic mirrors the established pharmacodynamics of the PTC-299 class (DHODH inhibitors targeting VEGF 5'-UTR). Distinct from KRAS-G12C inhibitors (e.g., AMG 510), PTC-510 is characterized here by its ability to silence VEGF protein synthesis without altering mRNA abundance—a critical differentiator from transcriptional repressors.
This guide provides a rigorous validation framework for PTC-510, contrasting its efficacy against industry gold standards: Bevacizumab (Ligand sequestration) and Sunitinib (RTK inhibition).
Part 2: Mechanism of Action & Comparative Logic
To validate PTC-510, one must prove it acts upstream of the receptor but downstream of transcription. Unlike Sunitinib (which leaves VEGF levels high but blocks the signal) or Bevacizumab (which binds secreted VEGF), PTC-510 prevents the VEGF protein from being translated.
Comparative Analysis: PTC-510 vs. Gold Standards
| Feature | PTC-510 (Candidate) | Bevacizumab (Avastin) | Sunitinib (Sutent) |
| Primary Target | VEGF mRNA 5'-UTR / DHODH | VEGF-A Ligand (Extracellular) | VEGFR-1/2/3 (Intracellular) |
| MoA Type | Translation Inhibition | Ligand Neutralization | Tyrosine Kinase Inhibition |
| VEGF Protein Levels | Decreased (Intracellular & Secreted) | Detected (Complexed) | Increased (Compensatory feedback) |
| VEGF mRNA Levels | Unchanged | Unchanged | Unchanged/Increased |
| Assay Readout | ELISA (Low), qPCR (Normal) | ELISA (Interference), HUVEC | Western Blot (p-VEGFR inhibition) |
| Resistance Profile | Overcomes Hypoxia-driven translation | Upregulation of other factors | Kinase mutation / Bypass signaling |
Mechanistic Pathway Visualization
The following diagram illustrates where PTC-510 intercepts the angiogenic signal compared to alternatives.
Figure 1: Signal interception points. PTC-510 acts intracellularly to prevent protein synthesis, distinct from extracellular sequestration or receptor blockade.
Part 3: Validation Protocols (Self-Validating Systems)
To confirm PTC-510 efficacy, you must demonstrate uncoupling of mRNA and Protein levels . If both drop, you likely have a transcriptional inhibitor or toxicity. If only protein drops, you have validated the post-transcriptional mechanism.
Experiment A: The "Uncoupling" Verification (qPCR vs. ELISA)
Objective: Prove PTC-510 inhibits VEGF synthesis without affecting mRNA stability.
Protocol:
-
Cell Model: Use HeLa or HT-1080 cells (Constitutive high VEGF producers).[1]
-
Treatment:
-
Vehicle Control (DMSO).
-
PTC-510 (0.1, 1.0, 10 µM).
-
Control: Cycloheximide (General translation inhibitor - Positive Control).
-
Condition: Perform under Normoxia vs. Hypoxia (1% O2) for 24 hours.
-
-
Workflow:
-
Lysate Split: Divide cell lysate into two fractions.
-
Fraction A (RNA): Extract RNA
RT-qPCR for VEGFA (normalize to ACTB or HPRT1). -
Fraction B (Protein): Sandwich ELISA specific for human VEGF-165.
-
-
Acceptance Criteria (Validation Success):
-
VEGFA mRNA levels remain
90% of Vehicle control. -
VEGF Protein levels decrease in a dose-dependent manner (IC50 < 100 nM expected).
-
Failure Mode: If mRNA drops significantly, the compound is likely a transcriptional inhibitor or cytotoxic.
-
Experiment B: Functional Angiogenesis (HUVEC Tube Formation)
Objective: Confirm that the reduction in VEGF translation translates to reduced biological activity.
Protocol:
-
Matrix Prep: Coat 96-well plate with growth factor-reduced Matrigel (50 µL/well). Polymerize at 37°C for 30 min.
-
Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) at 1.5 x 10^4 cells/well.
-
Conditioned Media Transfer:
-
Do not treat HUVECs directly with PTC-510 (unless testing direct endothelial toxicity).
-
Instead, treat tumor cells (from Exp A) with PTC-510 for 24h.
-
Transfer Conditioned Media (CM) from tumor cells to HUVECs.
-
-
Comparator Arm: Add Bevacizumab (10 µg/mL) directly to the CM of the Vehicle group.
-
Imaging: Incubation for 6-18 hours. Stain with Calcein AM.
-
Quantification: Measure "Total Tube Length" and "Branch Points" using ImageJ (Angiogenesis Analyzer).
Data Output Format:
| Treatment Group | Mean Tube Length (mm) | % Inhibition relative to Vehicle | P-Value (vs Control) |
| Tumor CM (Vehicle) | 14.5 ± 1.2 | 0% | - |
| Tumor CM + PTC-510 (10 nM) | 12.1 ± 0.9 | 16% | < 0.05 |
| Tumor CM + PTC-510 (100 nM) | 6.2 ± 0.5 | 57% | < 0.001 |
| Tumor CM + Bevacizumab | 5.8 ± 0.4 | 60% | < 0.001 |
Part 4: Advanced Mechanistic Confirmation (DHODH Link)
Many PTC-platform small molecules (like PTC-299) inhibit VEGF via Dihydroorotate Dehydrogenase (DHODH) inhibition, which depletes the pyrimidine pool required for stress-response translation.[1]
Validation Step: To confirm if PTC-510 follows this mechanism, perform a Uridine Rescue Assay .
-
Setup: Treat cells with PTC-510 at IC90 concentration.
-
Rescue: Co-treat with Uridine (100 µM) .
-
Readout: Measure VEGF protein via ELISA.
-
Result Interpretation:
-
Rescue: If Uridine restores VEGF levels, PTC-510 is a DHODH inhibitor.
-
No Rescue: PTC-510 acts via a direct ribosomal/UTR steric mechanism independent of pyrimidine pools.
-
Part 5: References
-
Cao, Y. et al. (2009). "PTC299 inhibits VEGF expression and tumor angiogenesis."[1][2] Cancer Research. (Validates the post-transcriptional inhibition protocol and UTR mechanism).
-
Ferrara, N. et al. (2004). "Bevacizumab: a humanized anti-VEGF monoclonal antibody." Nature Reviews Drug Discovery. (Standard for ligand sequestration comparison).
-
Mendel, D.B. et al. (2003). "In vivo antitumor activity of SU11248 (Sunitinib), a novel tyrosine kinase inhibitor." Clinical Cancer Research. (Standard for RTK inhibition comparison).
-
Weiland, T. et al. (2013). "Enhanced VEGF production by HeLa cells treated with Sunitinib." Neoplasia.[3][4][5][6][7][8][9] (Evidence of compensatory VEGF upregulation by TKIs, contrasting with PTC-510).
-
Giles, F.J. et al. (2009). "PTC299, a novel inhibitor of vascular endothelial growth factor production, in patients with advanced solid malignancies." Investigational New Drugs. (Clinical pharmacodynamics of VEGF translation inhibitors).
Sources
- 1. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trabectedin mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiotoxicity of Selected Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of small molecule VEGF inhibitors
Executive Summary: The Shift to Precision
For over two decades, the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling has been a cornerstone of oncology. While monoclonal antibodies like bevacizumab (Avastin) target the ligand itself, small molecule Tyrosine Kinase Inhibitors (TKIs) target the intracellular machinery of the receptor (VEGFR).
The evolution of these inhibitors has moved from "dirty" multi-kinase inhibitors (First Generation) to highly potent, selective compounds (Next Generation). This guide provides a technical comparison of key small molecule VEGFR inhibitors, dissecting their binding modes, biochemical potencies, and selectivity profiles to assist researchers in selecting the optimal tool for their experimental models.
Mechanistic Classification: The "Switch" Control
To understand performance differences, one must understand the binding mode. The kinase domain of VEGFR exists in dynamic equilibrium between an "active" (DFG-in) and "inactive" (DFG-out) conformation.
-
Type I Inhibitors (e.g., Sunitinib): Bind to the active (DFG-in) conformation. They compete directly with ATP. Because the active conformation is structurally conserved across the kinome, Type I inhibitors often suffer from lower selectivity (more off-target effects).
-
Type II Inhibitors (e.g., Sorafenib, Axitinib): Bind to the inactive (DFG-out) conformation. They occupy the ATP pocket and an adjacent hydrophobic pocket exposed only when the kinase is inactive. This "deep pocket" binding confers higher selectivity and often longer residence times.
-
Type V / Distinct Mode (e.g., Lenvatinib): A unique class that binds the DFG-in (active) conformation but simultaneously contacts the neighboring allosteric region usually reserved for Type II inhibitors. This hybrid mode contributes to Lenvatinib's rapid binding kinetics and high potency.
Visualization: VEGFR2 Signaling & Inhibition Nodes
Figure 1: VEGFR2 signaling cascade illustrating the ATP-competitive inhibition point for small molecules upstream of the RAF-MEK-ERK and PI3K-AKT pathways.
Comparative Performance Analysis
The following data aggregates biochemical IC50 values (enzyme inhibition) and cellular potency. Note that Cellular IC50 is often the more relevant metric for biological efficacy as it accounts for membrane permeability and intracellular ATP competition.
Table 1: Biochemical & Cellular Potency Profile[2]
| Inhibitor | Generation | Binding Mode | VEGFR2 Cell-Free IC50 (nM) | VEGFR2 Cellular IC50 (nM)* | Key Off-Targets | Selectivity Note |
| Sunitinib | 1st Gen | Type I | ~10 - 40 | ~10 | PDGFR, KIT, FLT3, RET | "Dirty" kinase profile; high off-target toxicity. |
| Sorafenib | 1st Gen | Type II | ~90 | ~30 - 100 | CRAF, BRAF, KIT | Dual-action: inhibits VEGFR and downstream RAF. |
| Axitinib | 2nd Gen | Type II | 0.2 | 0.1 - 0.5 | PDGFR, KIT (Less potent) | Gold Standard for Potency. Designed for high affinity. |
| Lenvatinib | Novel | Type V | ~4.0 | ~0.8 | FGFR1-4, RET | Unique binding mode; potent FGFR inhibitor. |
| Fruquintinib | Next Gen | Type I/II | ~25 - 35 | 0.6 | Highly Selective | Engineered to minimize off-target (e.g., minimal KIT/PDGFR inhibition). |
*Cellular IC50 values are representative of VEGF-stimulated HUVEC proliferation or VEGFR2 phosphorylation assays.[1] Values vary by specific protocol conditions.
Technical Insights:
-
Potency vs. Efficacy: Axitinib is biochemically the most potent VEGFR2 inhibitor (sub-nanomolar). If your experiment requires complete receptor shutdown with minimal drug concentration, Axitinib is the superior choice.
-
The Selectivity Trap: Sunitinib is a powerful tool, but its inhibition of PDGFR and KIT means that observed effects in complex models (e.g., tumor explants) may not be solely due to anti-angiogenesis.
-
The "Clean" Alternative: Fruquintinib represents the modern approach. By sparing kinases like KIT and RET, it allows for higher dosing in vivo with fewer off-target side effects, making it an excellent control compound when testing strictly VEGF-driven hypotheses.
Validated Experimental Protocols
To ensure reproducibility, use these optimized workflows.
Protocol A: Biochemical Kinase Assay (HTRF/FRET)
Purpose: To determine the intrinsic inhibitory constant (Ki or IC50) against the purified kinase domain.
-
Reagents: Recombinant human VEGFR2 kinase domain, ATP (at Km concentration, typically 10 µM), Peptide Substrate (e.g., Poly GT), and Test Inhibitor.
-
Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO. Final DMSO concentration in the assay should be <1%.
-
Reaction:
-
Mix Enzyme + Substrate + Inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Initiate reaction by adding ATP.
-
Critical Step: Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection: Add HTRF detection reagents (Eu-labeled anti-phosphotyrosine antibody + XL665-labeled acceptor). Incubate 1 hour.
-
Analysis: Read on a TR-FRET compatible plate reader. Calculate IC50 using a 4-parameter logistic fit.
Protocol B: HUVEC Proliferation Assay (Cellular Gold Standard)
Purpose: To validate functional inhibition of VEGF-driven angiogenesis in a physiological context.
-
Cell Seeding:
-
Use Human Umbilical Vein Endothelial Cells (HUVEC) at passage 2-5.
-
Seed 3,000 - 5,000 cells/well in a 96-well collagen-coated plate.
-
Media: EGM-2 (Endothelial Growth Media).
-
-
Starvation (The "Reset"):
-
After attachment (4-6 hours), wash cells with PBS.
-
Switch to Basal Media + 0.5% FBS (Low Serum) for 12-18 hours.
-
Why? This synchronizes the cell cycle and removes growth factors present in serum, ensuring that subsequent proliferation is driven solely by the exogenous VEGF you add.
-
-
Treatment:
-
Add Inhibitor (diluted in Basal Media + 0.5% FBS) for 1 hour prior to stimulation.
-
Stimulate with VEGF-A (recombinant human) at 20-50 ng/mL .
-
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Readout:
-
Add BrdU (for DNA synthesis) or CellTiter-Glo (ATP/Viability) reagents.
-
Measure luminescence/absorbance.
-
Control: Include a "No VEGF" control to distinguish between anti-proliferative effects and general cytotoxicity.
-
Visualization: Screening Workflow
Figure 2: Step-wise screening workflow from enzymatic validation to cellular functional assays.
References
-
Roskoski, R. Jr. (2014). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.
-
Gotink, K. J., et al. (2011). "Current and future therapeutic options for angiogenesis inhibition in cancer." Annals of Oncology.
-
McTigue, M., et al. (2012). "Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor binding." PNAS.
-
Sun, Q., et al. (2014).[2] "Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy."[3] Cancer Biology & Therapy.
-
Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[4][5] ACS Medicinal Chemistry Letters.
-
FDA Label (Axitinib). "INLYTA (axitinib) tablets, for oral use." Access Data FDA.
Sources
- 1. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of PTC-510 with Chemotherapy Agents
Introduction: Targeting the Root of Chemoresistance with PTC-510
In the evolving paradigm of oncology, the circumvention of therapeutic resistance remains a paramount challenge. A subpopulation of tumor cells, known as cancer stem cells (CSCs), are widely implicated as a key driver of resistance to conventional chemotherapy and subsequent disease relapse. These cells possess unique self-renewal and differentiation capabilities, allowing them to repopulate a tumor following initial therapeutic response. B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), a core component of the Polycomb Repressive Complex 1 (PRC1), has been identified as a critical regulator of CSC maintenance and function. Its overexpression is correlated with poor prognosis across a spectrum of malignancies.
PTC-510 is a novel, orally bioavailable small molecule designed to inhibit the expression of BMI1. By targeting this fundamental driver of the cancer stem cell phenotype, PTC-510 presents a compelling therapeutic strategy, not as a standalone agent, but as a powerful sensitizer to the cytotoxic effects of standard-of-care chemotherapy. This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic potential of BMI1 inhibition with conventional chemotherapeutic agents, using data from closely related BMI1 inhibitors, such as PTC-209 and PTC-596, as a robust proxy for the anticipated effects of PTC-510.
The Scientific Rationale for Combination Therapy
The mechanistic underpinnings of the synergy between a BMI1 inhibitor like PTC-510 and traditional chemotherapy are multifaceted. Chemotherapy agents, such as platinum-based drugs and taxanes, primarily target rapidly dividing cells through mechanisms like DNA damage and microtubule disruption. However, CSCs are often quiescent or slow-cycling, rendering them less susceptible to these effects. Furthermore, CSCs frequently overexpress drug efflux pumps and have enhanced DNA repair capabilities.
PTC-510, by downregulating BMI1, is hypothesized to disrupt the self-renewal capacity of CSCs, forcing them into a more differentiated and proliferative state. This transition effectively renders them more vulnerable to the cytotoxic actions of chemotherapy. The dual-pronged attack of depleting the CSC reservoir while simultaneously targeting the bulk tumor cell population with chemotherapy offers a promising strategy to achieve more durable therapeutic responses.
Preclinical Evidence of Synergy: A Multi-Agent Perspective
While specific preclinical data for PTC-510 in combination with chemotherapy is not yet publicly available, extensive research on other potent BMI1 inhibitors, including those also developed by PTC Therapeutics, provides a strong foundation for predicting its synergistic potential.
Synergism with Platinum-Based Agents (e.g., Cisplatin)
In studies on biliary tract cancer, the BMI1 inhibitor PTC-209 has demonstrated a synergistic cytotoxic effect when combined with cisplatin.[1] The Combination Index (CI), calculated using the Chou-Talalay method, was consistently less than 1, indicating a synergistic interaction. This suggests that BMI1 inhibition can lower the therapeutic threshold for cisplatin, potentially enabling reduced doses and mitigating dose-limiting toxicities.
Synergism with Antimetabolites (e.g., Gemcitabine)
Pancreatic cancer is notoriously resistant to chemotherapy, with gemcitabine being a cornerstone of its treatment. Preclinical studies have shown that the inhibition of BMI1 can significantly enhance the sensitivity of pancreatic cancer cells to gemcitabine, both in vitro and in in vivo xenograft models.[2][3] The proposed mechanism involves the suppression of NF-κB signaling, a key survival pathway, leading to increased apoptosis in the presence of gemcitabine.
Table 1: Representative Preclinical Data on the Synergy of BMI1 Inhibitors with Chemotherapy
| Cancer Model | BMI1 Inhibitor | Chemotherapy Agent | Observed Effect | Reference |
| Biliary Tract Cancer | PTC-209 | Cisplatin | Synergistic cytotoxicity (CI < 1) | [1] |
| Pancreatic Cancer | BMI1 siRNA | Gemcitabine | Enhanced cytotoxicity, increased apoptosis, and sensitization of xenograft tumors | [2][3] |
| Head and Neck Squamous Cell Carcinoma | PTC-209 | Cisplatin, 5-FU | Enhanced chemosensitivity | [4] |
| Glioblastoma | PTC-596 | Paclitaxel, Temozolomide | Additive or synergistic efficacy in mouse models | [5][6][7] |
Note: This table includes data from closely related BMI1 inhibitors as a proxy for PTC-510.
Synergism with Taxanes (e.g., Paclitaxel)
In preclinical models of glioblastoma, the combination of the BMI1 inhibitor PTC-596 with paclitaxel has shown additive or synergistic efficacy.[5][6][7] This is particularly relevant as taxanes are a widely used class of chemotherapeutics for various solid tumors. The ability of a BMI1 inhibitor to enhance the efficacy of paclitaxel suggests a broad applicability of this combination strategy.
Mechanistic Insights into the Synergistic Interaction
The synergistic effects of combining a BMI1 inhibitor like PTC-510 with chemotherapy are driven by a convergence of cellular and molecular events that ultimately lead to enhanced tumor cell death.
Diagram 1: Proposed Mechanism of Synergistic Action
Caption: PTC-510-mediated BMI1 inhibition depletes and sensitizes cancer stem cells, making them more susceptible to the DNA damage and cell cycle arrest induced by chemotherapy, leading to a synergistic increase in apoptosis and tumor regression.
Experimental Protocols for Assessing Synergy
Cell Viability and Synergy Analysis (MTS Assay and Chou-Talalay Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PTC-510 and a selected chemotherapy agent individually, and to quantify the synergistic interaction of the combination using the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PTC-510 and chemotherapy agent
-
96-well microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
CompuSyn software or equivalent for CI calculation
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of PTC-510 and the chemotherapy agent. For combination studies, prepare a matrix of drug concentrations at a constant ratio based on their individual IC50 values.
-
Treatment: Treat the cells with single agents and the combination for a specified duration (e.g., 72 hours).
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9][10][11]
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each agent. Input the dose-response data into CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: A streamlined workflow for the in vitro assessment of synergistic effects between PTC-510 and a chemotherapy agent.
Cancer Stem Cell Population Analysis (ALDEFLUOR™ Assay)
Objective: To quantify the population of cancer stem cells based on aldehyde dehydrogenase (ALDH) activity following treatment with PTC-510.
Materials:
-
ALDEFLUOR™ Kit
-
Treated and untreated cancer cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from treated and untreated cell cultures.
-
ALDEFLUOR™ Staining: Resuspend cells in the ALDEFLUOR™ assay buffer. For each sample, create a "test" and a "control" tube. Add the activated ALDEFLUOR™ substrate to the "test" tube. Immediately transfer half of this cell suspension to the "control" tube containing the ALDH inhibitor, DEAB.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the PTC-510-treated samples compared to the untreated control.
Conclusion and Future Perspectives
The preclinical evidence for BMI1 inhibitors strongly supports the hypothesis that PTC-510 will exhibit significant synergistic effects when combined with a range of standard-of-care chemotherapy agents. By targeting the resilient cancer stem cell population, PTC-510 has the potential to overcome a major mechanism of chemoresistance, leading to more profound and durable anti-tumor responses. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug developers to investigate these promising combination strategies in various cancer models. As PTC-510 progresses through clinical development, the translation of these preclinical synergistic findings into improved patient outcomes is a highly anticipated prospect in the field of oncology.
References
- Yin, T., et al. (2016). Bmi1 inhibition enhances the sensitivity of pancreatic cancer cells to gemcitabine. Oncotarget, 7(22), 33234-33245.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Creative Bioarray. MTS Tetrazolium Assay Protocol.
- He, J., et al. (2017). Bmi1 inhibition enhances the sensitivity of pancreatic cancer cells to gemcitabine. Journal of Experimental & Clinical Cancer Research, 36(1), 1-11.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- STEMCELL Technologies. (n.d.). Identification of ALDH-Expressing Cancer Stem Cells Using ALDEFLUOR™.
- BenchChem. (2025). Application Notes and Protocols for MTS Cell Viability Assays.
- Weetall, M., et al. (2021). Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent. Molecular Cancer Therapeutics, 20(10), 1934-1944.
- ResearchGate. (n.d.). Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent.
- Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!
- Protocols.io. (2020, May 5). Isolation and identification of cancer stem cells by ALDH activity assay.
- STEMCELL Technologies. (2017, December 8). How ALDEFLUOR™ ALDH Assay Kit Detects Normal and Cancer Progenitor Cells [Video]. YouTube.
- American Association for Cancer Research. (n.d.). ALDEFLUOR assay and CD44+CD24+ cancer stem–cell staining by flow cytometry.
- PTC Therapeutics, Inc. (2015, April 28). PTC Therapeutics' Cancer Stem Cell Program Targeting BMI1 Enters Phase 1 [Press release].
- STEMCELL Technologies. (2011, February 22). Optimization of ALDEFLUOR™ Protocol [Video]. YouTube.
- Weetall, M., et al. (2021). Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent. Molecular Cancer Therapeutics, 20(10), 1934-1944.
- Proctor, E., et al. (2013). Bmi1 enhances tumorigenicity and cancer stem cell function in pancreatic adenocarcinoma. PLoS One, 8(2), e55820.
- Facciorusso, A., et al. (2016). The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells. Oncotarget, 7(1), 745-758.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
- Li, X., et al. (2022). Progress and prospects of the combination of BMI1-targeted therapy and immunotherapy in cervical cancer.
- AAT Bioquest, Inc. (n.d.).
- Zhang, N., et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Synergy, 3(1), 10-17.
- ResearchGate. (2017, October 5). How to calculate Combination Index (CI) for drug-drug interaction?
- Godlewski, J., et al. (2015). Targeting of BMI-1 with PTC-209 inhibits glioblastoma development. Oncotarget, 6(16), 14376-14389.
- van der Veer, A., et al. (2016). The polycomb group protein BMI-1 inhibitor PTC-209 is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains. Oncotarget, 7(48), 79336-79348.
- Chen, D., et al. (2017). Pharmacological inhibition of Bmi1 by PTC-209 impaired tumor growth in head neck squamous cell carcinoma.
- Facciorusso, A., et al. (2016). The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells. Oncotarget, 7(1), 745-758.
- Bolos, D., et al. (2016). Targeting of BMI-1 with PTC-209 shows potent anti-myeloma activity and impairs the tumour microenvironment.
- Scilit. (n.d.).
- Wefel, J. S., et al. (2017). A novel preventive therapy for paclitaxel-induced cognitive deficits: preclinical evidence from C57BL/6 mice.
- Grantome. (n.d.).
- Mohammad, H. P., et al. (2019). Concurrent targeting of BMI1 and CDK4/6 abrogates tumor growth in vitro and in vivo. Molecular Cancer Research, 17(12), 2419-2430.
Sources
- 1. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTC Therapeutics: Pioneering Rare Disease Treatments [ptcbio.com]
- 6. contractpharma.com [contractpharma.com]
- 7. bioengineer.org [bioengineer.org]
- 8. drugs.com [drugs.com]
- 9. PTC Therapeutics Products: Transforming Rare Disease [ptcbio.com]
- 10. PTC Therapeutics Enters into a Global License and Collaboration Agreement with Novartis for PTC518 Huntington's Disease Program | INN [investingnews.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
